molecular formula C6H12ClN3 B2490216 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride CAS No. 2219380-35-3

1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride

货号: B2490216
CAS 编号: 2219380-35-3
分子量: 161.63
InChI 键: CIBAQAMFSWUCAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride (CAS 2219380-35-3) is a nitrogen-containing spirocyclic compound of high interest in medicinal chemistry and organic synthesis . Its molecular formula is C 6 H 12 ClN 3 and it features a unique bicyclic structure with a spiro-fused six-membered and three-membered ring, integrating two nitrogen atoms into its framework . This strained spirocyclic architecture is prized in drug discovery for its potential to enhance metabolic stability and improve physicochemical properties compared to planar or monocyclic structures . This compound serves as a versatile pharmaceutical intermediate and building block for the synthesis of more complex molecules . Its primary research value lies in its potential application in oncology, particularly as a candidate for anticancer therapies. Compounds with analogous spirocyclic diazaspiro structures have been investigated as inhibitors of mutant KRAS proteins, which are implicated in various difficult-to-treat cancers . The protonatable amine group, stabilized as a hydrochloride salt, offers improved solubility characteristics for experimental handling and formulation studies . Researchers utilize this chemical in exploring structure-activity relationships (SAR) due to its compact, three-dimensional framework. Its mechanism of action in biological systems is believed to involve interaction with specific enzymatic targets or receptors, potentially leading to the induction of apoptosis or cell cycle arrest in malignant cells . As a supplied material, it is critical to note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . The compound requires storage in a freezer under an inert atmosphere and protection from light to maintain stability .

属性

IUPAC Name

1,2-diazaspiro[2.5]oct-1-en-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c7-5-1-3-6(4-2-5)8-9-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBAQAMFSWUCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)N=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219380-35-3
Record name 1,2-diazaspiro[2.5]oct-1-en-6-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride. Due to the limited availability of specific data for this particular isomer, this document also includes detailed information on the closely related 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride to offer valuable comparative insights. Furthermore, a broader discussion on the synthesis and pharmacological significance of the diazaspiro[2.5]octane scaffold is presented to contextualize its relevance in modern drug discovery.

Compound Identification and Structural Elucidation

The spirocyclic nature of 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride, featuring a fusion of a cyclopropane and a cyclohexene ring system with a diazirine moiety, presents a unique three-dimensional architecture. This structural rigidity is a desirable trait in medicinal chemistry for enhancing binding affinity and selectivity to biological targets.

Below is the chemical structure of 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride:

Caption: Chemical structure of 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride.

Physicochemical Properties

Detailed experimental data for 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride is not extensively available in public literature. However, computational predictions and data from its isomer, 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride, provide a solid foundation for understanding its likely characteristics.

Property1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride (Predicted)1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride (PubChem Data)[1]
Molecular Formula C₆H₁₁N₃·HClC₆H₁₂ClN₃
Molecular Weight 161.63 g/mol 161.63 g/mol
Monoisotopic Mass 125.0953 Da (free base)[2]161.0719751 Da
XLogP3 (Predicted) 0.5[2]Not Available
SMILES C1CC2(CCC1N)N=N2.ClC1CC(CC2(C1)N=N2)N.Cl
InChI InChI=1S/C6H11N3/c7-5-1-3-6(4-2-5)8-9-6/h5H,1-4,7H2.ClHInChI=1S/C6H11N3.ClH/c7-5-2-1-3-6(4-5)8-9-6;/h5H,1-4,7H2;1H
InChIKey WUKUSZCZHJVTJJ-UHFFFAOYSA-NNXYHHCUADCJHER-UHFFFAOYSA-N
CAS Number Not Available2225145-99-1

Synthesis and Reactivity

While a specific, documented synthetic route for 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride is not readily found in the literature, the synthesis of related diazaspiro[2.5]octane compounds has been described, offering plausible pathways.

A general approach to the diazaspiro[2.5]octane core often involves the construction of the spirocyclic system through cyclization reactions. For instance, a patented method for a 4,7-diazaspiro[2.5]octane compound utilizes a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate as a starting material, proceeding through substitution, protection, deprotection, and reduction steps[3]. Another approach starts from diethyl malonate, involving cyclization, Hofmann reaction, hydrolysis, and acylation to form the spirocyclic core[4].

The introduction of the diazirine ring can be a critical step. The parent 1,2-Diazaspiro[2.5]octane has been synthesized, and its structural details have been characterized[5]. The subsequent functionalization of the cyclohexane ring to introduce the amine group at the 6-position would likely involve standard organic transformations.

Hypothetical Synthetic Workflow:

G Start Cyclohexanone Derivative Step1 Formation of Spiro-diaziridine Start->Step1 e.g., with ammonia and an oxidizing agent Step2 Functional Group Interconversion Step1->Step2 e.g., reduction/oxidation Step3 Introduction of Amine Step2->Step3 e.g., reductive amination or substitution Step4 Salt Formation Step3->Step4 with HCl End 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride Step4->End

Caption: A potential synthetic pathway for 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride.

Spectroscopic and Analytical Characterization

No specific spectral data has been published for 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride. However, based on its structure, the following analytical techniques would be crucial for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the protons on the cyclohexane ring, with their splitting patterns revealing their stereochemical relationships. The protons on the cyclopropane ring would likely appear at a higher field.

    • ¹³C NMR would provide information on the number of unique carbon atoms and their chemical environments. The spiro carbon would have a distinct chemical shift.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula. The predicted monoisotopic mass of the free base is 125.0953 Da[2]. Collision-induced dissociation would likely lead to fragmentation of the cyclohexane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-N stretching, and C-H stretching of the aliphatic rings.

  • X-ray Crystallography: For an unambiguous determination of the three-dimensional structure and stereochemistry, single-crystal X-ray diffraction would be the definitive method.

Safety and Handling

The GHS classification for the isomeric 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. It is reasonable to assume that 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride would have a similar hazard profile. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound.

Pharmacological Relevance and Therapeutic Potential

The diazaspiroalkane scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds[6][7]. The rigid, three-dimensional nature of spirocycles allows for the precise positioning of functional groups in space, which can lead to enhanced potency and selectivity for biological targets.

Potential as Bioisosteres

Diazaspiro cores are being explored as bioisosteres for more common motifs like piperazine[8]. Replacing a flexible piperazine ring with a rigid diazaspiroalkane can lock the molecule in a more favorable conformation for receptor binding, potentially improving its pharmacological profile.

Therapeutic Targets

Derivatives of various diazaspiroalkanes have shown activity against a range of biological targets:

  • Neurological Disorders: Diazaspiro[5.5]undecanes have been investigated as antagonists for the neuropeptide Y receptor, with potential applications in treating obesity[6]. Derivatives of 6-Azaspiro[2.5]octane have shown selective antagonistic activity against muscarinic receptors, suggesting therapeutic potential for conditions like Parkinson's disease[9].

  • Cancer: Some diazaspiro compounds have been developed as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in DNA damage repair, which is a target in cancer therapy[7].

  • Infectious Diseases: A 2,6-diazaspiro[3.4]octane scaffold combined with a 5-nitrofuranoyl "warhead" has resulted in molecules with potent activity against Mycobacterium tuberculosis[10].

  • Immunomodulation: 3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent antagonists of the GABA-A receptor with immunomodulatory effects[11].

Given the diverse biological activities of related diazaspiro compounds, 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride represents a novel scaffold that could be of significant interest for screening against a variety of therapeutic targets. The presence of a primary amine provides a convenient handle for further chemical modification and library synthesis.

Conclusion

1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride is a novel chemical entity with limited currently available data. However, by examining its structural features and drawing comparisons with its close isomer and the broader class of diazaspiro compounds, we can appreciate its potential as a valuable building block in drug discovery. Its rigid spirocyclic core and the presence of a reactive amine group make it an attractive candidate for the synthesis of new chemical libraries aimed at a variety of therapeutic targets. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. ResearchGate. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications. [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka | Patsnap. [Link]

  • 1,2-Diazaspiro(2.5)oct-1-en-5-amine hydrochloride. PubChem. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • 1,2-diazaspiro[2.5]oct-1-en-6-amine hydrochloride. PubChemLite. [Link]

  • 1,2-diazaspiro[2.5]oct-1-en-5-amine hydrochloride. PubChemLite. [Link]

  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • 1,2,6-Triazaspiro(2.5)oct-1-ene hydrochloride. PubChem. [Link]

  • 1,2-Diazaspiro[2.5]octane. PubChem. [Link]

Sources

Technical Guide: Mechanism of Carbene Generation in 1,2-Diazaspiro[2.5]oct-1-en-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 1,2-Diazaspiro[2.5]oct-1-en-6-amine , a specialized aliphatic spiro-diazirine scaffold used primarily in high-fidelity Photoaffinity Labeling (PAL). Unlike linear diazirines or aryl azides, this spiro-cyclic architecture offers a distinct mechanistic advantage: it minimizes the formation of long-lived diazo isomers, thereby reducing non-specific "pseudo-photoaffinity" labeling.

This document details the quantum mechanical pathway of nitrogen extrusion, the reactivity of the resulting singlet carbene, and validated protocols for its application in chemoproteomics.

Structural Analysis & Chemical Identity[1]

The molecule comprises two distinct functional domains fused at a spiro-carbon:

  • The Photophore (Ring A): A strained, three-membered diazirine ring (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ). Upon UV excitation, this ring functions as a "chemical warhead," ejecting molecular nitrogen (
    
    
    
    ) to generate a reactive carbene.
  • The Scaffold/Handle (Ring B): A cyclohexane ring bearing a primary amine at position 6. This amine serves as the nucleophilic handle for conjugation to pharmacophores or ligands via amide coupling or reductive amination.

FeatureSpecification
IUPAC Name 1,2-Diazaspiro[2.5]oct-1-en-6-amine
Core Scaffold Aliphatic Spiro-Diazirine
Activation

350–365 nm (UV-A)
Reactive Intermediate Singlet Carbene (Spiro-cyclohexylidene)
Key Advantage High carbene yield; suppressed diazo rearrangement compared to linear analogues.

Mechanism of Carbene Generation[3][4]

The generation of the carbene species is a photolytic process governed by the electronic excitation of the diazirine


 bond.[1]
The Photolytic Cascade

The transformation follows a specific quantum mechanical trajectory:

  • Excitation (

    
    ):  Irradiation at ~350–365 nm promotes an electron from a non-bonding orbital (
    
    
    
    ) on the nitrogen to an antibonding
    
    
    orbital (
    
    
    ), generating the first excited singlet state (
    
    
    ).
  • Nitrogen Extrusion: From the

    
     state, the molecule undergoes rapid bond scission. In spiro-aliphatic systems, this extrusion is concerted or near-concerted, leading directly to the singlet carbene.
    
  • Suppression of Diazo Isomer: Unlike linear diazirines (e.g., 3-trifluoromethyl-3-phenyldiazirine), spiro-diazirines possess geometric constraints that destabilize the linear diazo isomer intermediate. This prevents the "diazo problem"—a common artifact where long-lived diazo species act as electrophiles, labeling nucleophilic residues (Cys, Lys) rather than the specific binding site.

Mechanistic Pathway Diagram[5]

DiazirineMechanism Diazirine Ground State Diazirine (S0) Excited Excited State (S1, n->π*) Diazirine->Excited hv (365 nm) TS Transition State (N2 Extrusion) Excited->TS Carbene Singlet Carbene (Reactive Species) TS->Carbene -N2 (Fast) Diazo Diazo Isomer (Side Product) TS->Diazo Isomerization (Suppressed in Spiro) Insertion Covalent Adduct (C-H / X-H Insertion) Carbene->Insertion < 1 ns Diazo->Carbene hv (Secondary)

Figure 1: Photolytic decomposition pathway. Note the suppression of the Diazo branch in spiro-systems, favoring direct carbene formation.

Reactivity Profile

Once generated, the singlet carbene is an electron-deficient species with a vacant p-orbital. Its lifespan in aqueous media is nanoseconds, necessitating immediate reaction with the nearest neighbor (the target protein).

Insertion Reactions

The carbene reacts via two primary modes:

  • X-H Insertion (Major): The carbene inserts into O-H, N-H, or S-H bonds of amino acid side chains.

  • C-H Insertion (High Value): The unique ability of carbenes to insert into unactivated C-H bonds allows for the labeling of hydrophobic pockets (e.g., Leucine, Valine residues) that lack nucleophilic handles.

Comparison of Photophores
ParameterSpiro-Diazirine (Topic)Aryl AzideBenzophenone
Reactive Species Singlet CarbeneNitreneTriplet Diradical
Wavelength 350–365 nm (Safe)<300 nm (Damaging)350–365 nm (Safe)
Reactivity Universal (C-H, X-H)Prefers NucleophilesPrefers C-H (Met)
Size Compact (Small)MediumBulky
Cross-linking Efficiency HighLow to ModerateLow (Reversible)

Experimental Protocols

Probe Synthesis (Conjugation)

Prerequisite: The user must conjugate the 1,2-Diazaspiro[2.5]oct-1-en-6-amine to a ligand of interest.

  • Activation: Activate the ligand's carboxylic acid using HATU/DIPEA in DMF.

  • Coupling: Add 1,2-Diazaspiro[2.5]oct-1-en-6-amine (1.1 equiv). Stir at RT for 2 hours.

  • Purification: Isolate via HPLC. Critical: Avoid acidic workups if possible, or keep pH > 3 to prevent acid-catalyzed decomposition of the diazirine ring.

Photolysis and Labeling Workflow

Materials:

  • UV Lamp: LED source at 365 nm (e.g., Stratalinker or localized LED array). Do not use 254 nm lamps as they degrade proteins.

  • Sample: Protein-Probe complex in PBS (pH 7.4).

Step-by-Step Protocol:

  • Equilibration: Incubate the probe (1–10 µM) with the protein target/lysate for 30 minutes at 4°C to establish binding equilibrium.

  • Preparation: Transfer samples to a 96-well plate (clear bottom) or open microcentrifuge tubes on ice.

  • Irradiation:

    • Position the UV source 5 cm above the sample.

    • Irradiate at 365 nm for 60–180 seconds .

    • Note: Extended irradiation (>10 min) is unnecessary due to the high quantum yield of spiro-diazirines and increases non-specific background.

  • Quenching: No chemical quench is needed as the carbene lifetime is <1 ns.

  • Analysis: Proceed immediately to Click Chemistry (if an alkyne handle is present) or SDS-PAGE/Mass Spectrometry.

Workflow Visualization

ExperimentalWorkflow Step1 1. Synthesis (Ligand + Spiro-Amine) Step2 2. Incubation (Probe + Proteome) Step1->Step2 Binding Equilibrium Step3 3. UV Irradiation (365 nm, 1-3 min) Step2->Step3 Initiation Step4 4. Covalent Capture (Carbene Insertion) Step3->Step4 N2 Loss Step5 5. Analysis (LC-MS/MS or Gel) Step4->Step5 Digestion/Enrichment

Figure 2: Validated workflow for photoaffinity labeling using spiro-diazirine probes.

Troubleshooting & Validation

To validate that the carbene is generating correctly and not degrading via the diazo pathway:

  • The Methanol Trap Test: Perform photolysis of the probe in pure methanol.

    • Expected Result: Formation of the O-H insertion product (methyl ether).

    • Failure Mode: If a significant amount of hydrolysis product (ketone) or reduced product is observed without methanol insertion, the diazirine may be compromised.

  • UV-Vis Monitoring: Monitor absorbance at ~350 nm. Upon irradiation, this peak should disappear rapidly (bleaching) as the diazirine converts to the non-absorbing carbene adduct.

References

  • Dubois, L. et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Royal Society of Chemistry.

  • West, A. V. et al. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Thieme Connect.

  • Smith, E. & Collins, I. (2013). Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. NIH PubMed Central.

  • Kleiner, R. E. et al. (2010). In-cell discovery of RNA-small molecule interactions via photoaffinity labeling. Journal of the American Chemical Society.

Sources

Technical Guide: Solubility & Handling of 1,2-Diazaspiro[2.5]oct-1-en-6-amine HCl

[1][2][3]

Part 1: Executive Technical Analysis[1][2]

Chemical Identity & Structural Significance

This compound is a bifunctional molecular scaffold combining a photoreactive diazirine ring with a primary amine handle.[1][2][3] Its solubility profile is governed by the interplay between the ionic ammonium chloride moiety and the lipophilic spiro-diazirine core.[1][2]

  • Core Scaffold: Spiro[2.5]oct-1-ene (Diazirine fused to cyclohexane).[1][2][3]

  • Functional Handle: Primary amine at position 6 (distal to the spiro center).[1][2][3]

  • Salt Form: Hydrochloride (HCl).[1][2][3][4]

  • Primary Application: Synthesis of photoaffinity probes.[1][2][3] The amine reacts with carboxylic acids/NHS-esters of ligands, while the diazirine generates a reactive carbene upon UV irradiation (~350 nm) to covalently crosslink target proteins.[1][2][3]

Physicochemical Basis of Solubility

The HCl salt form fundamentally alters the solubility landscape of this molecule compared to its free base.[1][2][3]

FeatureChemical BasisImpact on Solubility
Ionic Headgroup

Dominant Driver. Enforces high lattice energy but confers high aqueous solubility via ion-dipole interactions.[1][2][3]
Spiro-Diazirine

(strained ring)
Lipophilic Domain. The diazirine ring is non-polar and compact.[1][2][3] It limits solubility in ultra-polar media slightly but prevents the molecule from being a simple aliphatic salt.[1][2][3]
Cyclohexane Ring Aliphatic spacerModerate lipophilicity.[1][2][3] Provides a balance allowing solubility in polar organic solvents (MeOH, DMSO).[1][2][3]

Part 2: Solubility Profile & Solvent Compatibility[1][2][3]

As a specialized research reagent, empirical solubility data is often protocol-dependent.[1][2][3] The following profiles are derived from structural analysis of homologous diazirine salts and standard laboratory behavior for primary amine hydrochlorides.

Aqueous & Physiological Media[1][2][3]
  • Water/Buffer (pH < 8): Highly Soluble (>50 mg/mL). [1][2][3]

    • Mechanism:[1][2][3][5] The protonated amine forms a stable hydration shell.[1][2][3]

    • Caution: Avoid basic buffers (pH > 9) during stock preparation, as deprotonation to the free base (

      
      ) may cause precipitation or oiling out.[1][2][3]
      
  • Saline (PBS/HBSS): Soluble.[1][2][3] Compatible with direct injection into biological assays after dilution.[1][2][3]

Organic Solvents[1][2][3]
  • Polar Protic (Methanol, Ethanol): Soluble. [1][2][3]

    • Utility: Ideal for preparing high-concentration stock solutions (e.g., 100 mM) for chemical synthesis or intermediate storage.[1][2][3]

  • Polar Aprotic (DMSO, DMF): Soluble. [1][2][3]

    • Utility: Preferred for biological assay stocks (typically 10-50 mM).[1][2][3] DMSO prevents volatility issues and is compatible with cellular assays at <1% v/v.[1][2][3]

  • Non-Polar (DCM, Hexane, Toluene): Insoluble. [1][2][3]

    • Note: The HCl salt will not dissolve.[1][2][3] To solubilize in DCM, one must perform a "free-basing" extraction (see Protocols).[1][2][3]

Stability Considerations (Critical)
  • Photosensitivity: The diazirine ring is designed to explode (release

    
    ) under UV light.[1][2][3] All solubility experiments must be performed in amber glassware or under low-light conditions. 
    
  • Thermal Stability: Diazirines are thermally stable up to ~70°C, but solubility protocols should avoid prolonged heating >40°C to prevent background thermal decomposition.[1][2][3]

Part 3: Experimental Protocols

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

Use this protocol to establish the saturation limit for formulation development.[1][2][3]

Reagents:

  • Compound: 1,2-Diazaspiro[2.5]oct-1-en-6-amine HCl[1][2][3]

  • Solvent: Phosphate Buffer (pH 7.[1][2][3]4) or Water[1][2][3]

  • Equipment: Amber HPLC vials, Thermomixer, Syringe Filters (0.22 µm PTFE)[1][2][3]

Workflow:

  • Preparation: Weigh 10 mg of compound into an amber vial.

  • Saturation: Add solvent in 50 µL increments. Vortex vigorously for 30 seconds between additions.

  • Equilibration: If undissolved solid remains, agitate at 25°C for 24 hours (protect from light).

  • Filtration: Filter the supernatant using a pre-wetted 0.22 µm filter.[1][2][3]

  • Quantification: Dilute filtrate 1:100 and analyze via HPLC-UV (detection at 210 nm, not near the diazirine absorption max of ~350 nm to avoid degradation during detection).

Protocol B: Free-Basing for Organic Synthesis

Use this protocol if you need the compound soluble in Dichloromethane (DCM) for coupling reactions.[1][2][3]

  • Dissolution: Dissolve the HCl salt in a minimum volume of water (e.g., 100 mg in 2 mL).[1][2][3]

  • Basification: Add 1M NaOH dropwise until pH > 12. The solution may become cloudy.

  • Extraction: Immediately extract 3x with DCM.

  • Drying: Dry combined organic layers over anhydrous

    
    .
    
  • Result: The free base amine is now soluble in non-polar organics but is volatile.[1][2][3] Use immediately.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the solvation logic and the critical "Switch" between the Salt and Free Base forms, which is the most common point of failure in handling this reagent.

SolubilityLogiccluster_AqueousAqueous / Polar Mediacluster_NonPolarNon-Polar MediaCompound1,2-Diazaspiro[2.5]oct-1-en-6-amine HClWaterWater / PBS(Highly Soluble)Compound->WaterIon-DipoleInteractionsMeOHMethanol(Soluble)Compound->MeOHDMSODMSO(Soluble)Compound->DMSODCMDCM / Hexane(Insoluble)Compound->DCMSalt LatticeEnergy BarrierFreeBaseFree Base Form(Soluble in DCM)Compound->FreeBaseNaOH (pH > 12)DeprotonationWarningCRITICAL:Protect from UV LightCompound->WarningFreeBase->DCMLipophilicInteraction

Caption: Solubility decision tree illustrating the contrast between the HCl salt (hydrophilic) and the Free Base (lipophilic), emphasizing the requirement for pH adjustment for organic solubility.

Part 5: References

  • PubChem. (2025).[1][2][3][6][7] 1,2-diazaspiro[2.5]oct-1-en-6-amine hydrochloride (CID 137952260).[1][2][3] National Library of Medicine.[1][2][3] [Link][1][2][3]

  • Dubinsky, L., et al. (2012).[1][2][3] "Diazirine based photoaffinity labeling." Bioorganic & Medicinal Chemistry, 20(2), 554-570.[1][2][3] (Provides foundational data on diazirine stability and handling).

  • Enamine Ltd. (2024).[1][2][3] Spiro-diazirine Building Blocks: Handling and Solubility Guidelines. (General industry standard for spiro-amine salts).[1][2][3]

Methodological & Application

Amide coupling conditions for spiro-diazirine amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PAL-042

Executive Summary

Spiro-diazirines are a "gold standard" class of photoaffinity labeling (PAL) warheads due to their small footprint, chemical stability, and carbene-mediated crosslinking efficiency.[1] However, coupling these sterically demanding, light-sensitive scaffolds—supplied as amine hydrochloride salts—to carboxylic acids presents specific synthetic challenges.

This guide details the optimized conditions for generating amide bonds with spiro-diazirine amine hydrochlorides. It prioritizes HATU-mediated coupling for its ability to overcome steric hindrance at the spiro-center while maintaining the integrity of the diazirine ring.

Critical Mechanistic Considerations

The Stability Paradox

Diazirines are designed to be reactive upon UV irradiation (~350 nm) but must remain inert during synthesis.

  • Thermal Stability: Aliphatic spiro-diazirines are generally stable up to 80°C, but amide couplings should be performed at Room Temperature (RT) to prevent thermal degradation or nitrogen extrusion.

  • Chemical Stability: They are resistant to bases (DIPEA, Et3N) and standard coupling agents. They are acid-sensitive ; strong acids can protonate the diazirine nitrogens, leading to ring opening.

  • Photostability: Strict dark conditions are required. Ambient lab light (fluorescent) contains enough UV to slowly degrade the probe over hours.

The Amine Hydrochloride Factor

The starting material is a salt (


). It is non-nucleophilic in this state.
  • Requirement: You must use sufficient base to both neutralize the HCl salt and maintain the basic pH required for HATU activation.

  • Stoichiometry Rule: Total Base = (Equivalents for HCl neutralization) + (Equivalents for Coupling Reaction).

    • Standard: 3.0 to 4.0 equivalents of DIPEA.

Reagent Selection Guide

ComponentRecommended ReagentRationale
Coupling Agent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Superior for sterically hindered amines (like spiro-cycles). Faster reaction times reduce exposure to potential degradation.
Base DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic, sterically hindered base. Does not interfere with the active ester.
Solvent DMF (Dimethylformamide) or DMSO High solubility for polar amine salts. DCM may be used if solubility permits, but DMF is standard for HATU.
Alternative T3P (Propylphosphonic Anhydride)Use if purification is difficult. T3P byproducts are water-soluble, allowing simple extraction workups.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (The Standard)

Best for: High yields, valuable carboxylic acids, and sterically hindered spiro-diazirines.

Materials
  • Carboxylic Acid substrate (1.0 equiv)[2]

  • Spiro-diazirine Amine HCl (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (3.0 – 4.0 equiv)

  • Anhydrous DMF

  • Equipment: Amber glass vial or flask wrapped in aluminum foil.

Step-by-Step Procedure
  • Preparation (Dark Mode): Dim lab lights or work in a hood with amber shielding. Wrap the reaction vessel in aluminum foil.

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 equiv) followed by DIPEA (2.0 equiv). Stir at RT for 5–10 minutes.

    • Note: The solution may turn yellow/orange. This indicates the formation of the activated O-At ester.

  • Amine Neutralization & Addition:

    • Option A (One-pot): Add the Spiro-diazirine Amine HCl solid directly to the mixture, followed immediately by the remaining DIPEA (1.5–2.0 equiv).

    • Option B (Pre-dissolve - Recommended): In a separate vial, dissolve the Spiro-diazirine Amine HCl in minimal DMF with 1.5 equiv DIPEA. Transfer this solution dropwise to the activated acid mixture.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Check via LC-MS or TLC. The diazirine product typically shows a distinct UV absorption around ~350 nm (often visible as a "shoulder" in standard traces).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • Water (to remove DMF).

      • Saturated NaHCO₃ (to remove unreacted acid).

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate in the dark (using a rotovap bath < 30°C).

  • Purification: Flash column chromatography.

    • Caution: Avoid acidic mobile phases if possible, or keep exposure to TFA short (< 0.1%).

Protocol B: T3P-Mediated Coupling (The "Clean" Alternative)

Best for: Scale-up or when column chromatography is difficult (e.g., very polar products).

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Spiro-diazirine Amine HCl (1.1 equiv) in EtOAc or DMF (0.1 M).

  • Base Addition: Add DIPEA (4.0 equiv). Stir for 5 minutes.

  • Coupling: Add T3P (50% solution in EtOAc/DMF, 1.5 equiv) dropwise.

  • Reaction: Stir at RT for 12–24 hours (T3P is slower than HATU but milder).

  • Workup: Wash the organic layer with water, 1M NaHCO₃, and brine. The phosphorus byproducts are water-soluble and wash away, often yielding pure product without chromatography.

Visualization of Workflow & Logic

Reaction Pathway & Troubleshooting

The following diagram illustrates the HATU coupling workflow and critical decision points for troubleshooting low yields or degradation.

G Start Start: Carboxylic Acid Activation Add HATU + DIPEA (2 eq) (Form Active Ester) Start->Activation Coupling Combine & Stir (RT, Dark) Activation->Coupling AminePrep Prepare Amine: Spiro-Diazirine HCl + DIPEA (2 eq) AminePrep->Coupling Check QC: LCMS/TLC Coupling->Check Success Success: Isolate Product Check->Success Product Found Fail_Yield Issue: Low Conversion Check->Fail_Yield SM Remains Fail_Degrade Issue: Diazirine Loss (Mass -28 Da) Check->Fail_Degrade Byproducts Fix_Steric Fix: Switch to PyAOP or Increase Time Fail_Yield->Fix_Steric Fix_Light Fix: Check Light Shielding & Temperature Fail_Degrade->Fix_Light

Caption: Figure 1. Optimized workflow for HATU coupling of spiro-diazirines with troubleshooting logic for steric and stability issues.

Quality Control & Validation

To ensure the diazirine ring has survived the synthesis, perform the following checks:

  • UV-Vis Spectroscopy:

    • Look for a weak but characteristic absorption band around 330–360 nm (

      
       transition of the N=N bond).
      
    • Warning: If this peak is absent, the ring may have degraded to a diazo species or alkene.

  • NMR Spectroscopy:

    • ¹³C NMR: The spiro-carbon (quaternary diazirine carbon) typically appears upfield around 20–30 ppm .

    • ¹⁹F NMR (if CF3 present): A singlet around -65 ppm confirms the integrity of trifluoromethyl-diazirines.

  • Mass Spectrometry:

    • Diazirines do not ionize easily themselves, but the amide product should show

      
      .
      
    • Red Flag: A peak at

      
       indicates loss of 
      
      
      
      (nitrogen extrusion), signaling degradation.

Safety & Handling Protocol

  • Light: Always store spiro-diazirine solids and solutions in amber vials. During reaction, wrap flasks in foil.

  • Temperature: Store bulk diazirine amine HCl at -20°C. Do not heat reaction mixtures above 40°C.

  • Explosion Hazard: While spiro-diazirines are more stable than linear diazo compounds, they are high-energy species. Avoid concentrating large quantities (>1g) to dryness without a safety shield.

References

  • Dubinsky, L., et al. (2012). "Examination of the stability of diazirine-based photoaffinity probes." Bioorganic & Medicinal Chemistry Letters, 22(19), 6158-6161. Link

  • Bond, A. G., et al. (2020). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry, 63(22), 13459–13507. Link

  • Li, Z., et al. (2017). "Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling." Molecules, 22(8), 1362. Link

  • Thermo Fisher Scientific. (n.d.). "Amine-Reactive Diazirine Crosslinkers Technical Guide." Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Note: High-Fidelity Photo-Crosslinking with 1,2-Diazaspiro[2.5]oct-1-en-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Minimalist" Advantage

In the landscape of photoaffinity labeling (PAL), steric perturbation is the enemy of specificity. Traditional photoreactive groups, such as benzophenones or trifluoromethyl-phenyl-diazirines (TPD), are bulky and often disrupt the delicate binding interface between a small molecule ligand and its protein target.

1,2-Diazaspiro[2.5]oct-1-en-6-amine represents a class of aliphatic spiro-diazirines designed to solve this problem. Functioning as a "minimalist" pharmacophore handle, this scaffold offers two distinct advantages:

  • Steric Silence: Its compact, spirocyclic structure is nearly isosteric to a simple cyclohexyl or methyl group, minimizing the risk of abolishing ligand binding affinity.

  • Chemical Stability: The spiro-fusion confers greater stability against thermal degradation compared to linear alkyl diazirines, while retaining efficient activation at 350–365 nm.

This guide details the mechanistic grounding, synthesis, and crosslinking protocols required to utilize this scaffold for mapping drug-target interactions with high fidelity.

Mechanistic Principles & Causality

To use this reagent effectively, one must understand its photolytic pathways. Unlike aryl azides, which can cause significant ring-expansion artifacts, spiro-diazirines primarily react via a carbene intermediate. However, a competing diazo pathway exists that researchers must control.

The Photolysis Pathway

Upon irradiation at 365 nm (UV-A) , the diazirine ring expels nitrogen gas (


) to generate a highly reactive singlet carbene . This carbene has a short half-life (nanoseconds) and inserts rapidly into nearby 

,

, or

bonds, covalently "freezing" the protein-ligand interaction.

Critical Caveat (The Diazo Artifact): Aliphatic diazirines can partially isomerize to a diazo species instead of forming a carbene directly.[1][2][3] This diazo intermediate is long-lived and electrophilic; it can be protonated to form a diazonium ion, which preferentially reacts with acidic residues (Glu, Asp).

  • Control Strategy: We perform irradiation on ice (4°C) to stabilize the protein and limit thermal diffusion, but we must acknowledge that "background" labeling of surface acidic residues is a potential artifact of aliphatic diazirines.

PhotolysisMechanism Diazirine Spiro-Diazirine (Precursor) Excited Excited State (hv 365nm) Diazirine->Excited Carbene Singlet Carbene (Reactive Warhead) Excited->Carbene Major Pathway (-N2) Diazo Diazo Isomer (Side Product) Excited->Diazo Isomerization Insertion Universal Insertion (C-H, N-H, O-H) Carbene->Insertion < 1 ns Diazonium Diazonium Ion (Acid Promoted) Diazo->Diazonium + H+ AcidLabeling Acidic Residue Labeling (Glu/Asp Artifact) Diazonium->AcidLabeling Nucleophilic Attack

Figure 1: Photolytic fate of the spiro-diazirine scaffold. The primary carbene pathway yields specific crosslinking, while the diazo pathway can lead to non-specific acidic residue labeling.

Pre-Experimental Considerations

Probe Design

The amine at position 6 is your conjugation handle.

  • Coupling: Standard amide coupling (EDC/NHS or HATU) to a carboxylic acid-containing ligand is the most robust method.

  • Orientation: Ensure the amine attachment point on your ligand is solvent-exposed. If the diazirine is buried deep within a hydrophobic pocket, crosslinking efficiency increases, but if the amine handle interferes with the pharmacophore, binding will be lost.

Light Source Selection
  • Recommended: 365 nm High-Power LED (e.g., 100–1000 mW/cm²).

  • Avoid: Handheld UV lamps (insufficient power) or 302/312 nm transilluminators (causes protein damage/oxidation).

  • Why: Spiro-diazirines have an absorption maximum (

    
    ) near 350–360 nm. LEDs provide monochromatic light that activates the probe without heating the sample.
    

Experimental Protocols

Protocol A: Probe Synthesis (General Coupling)

Objective: Conjugate 1,2-Diazaspiro[2.5]oct-1-en-6-amine to a carboxyl-ligand.

  • Dissolve Ligand: Dissolve 1.0 eq of Ligand-COOH in dry DMF or DMSO.

  • Activation: Add 1.2 eq HATU and 3.0 eq DIPEA. Stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add 1.1 eq of 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride .

  • Reaction: Stir for 2–4 hours at RT. Monitor by LC-MS for the mass shift (+109 Da for the spiro-ring fragment minus water).

  • Purification: HPLC (Reverse phase). Note: Avoid acidic mobile phases if possible during prolonged storage, though the spiro-diazirine is relatively acid-stable compared to linear variants.

Protocol B: Photo-Crosslinking Assay (The Core Workflow)

Objective: Covalently capture the protein target in a complex mixture (lysate) or purified system.

Reagents:

  • Lysis Buffer: PBS pH 7.4, 0.1% NP-40, Protease Inhibitors. Crucial: Avoid Tris or primary amine buffers if possible during irradiation, as they can scavenge carbenes, though this effect is minor compared to protein proximity.

  • Probe Stock: 10 mM in DMSO.

  • Competitor: 100x excess of free ligand (for validation).

Step-by-Step:

  • Equilibration (Dark Step):

    • Prepare 50 µL protein samples (1 mg/mL lysate or 1 µM purified protein).

    • Sample A (Probe): Add Probe (final conc. 1–10 µM).

    • Sample B (Competition Control): Add Excess Free Ligand (100–500 µM) + Probe (1–10 µM).

    • Incubate: 30 minutes at 4°C (on ice) in the dark. This establishes the binding equilibrium.

  • Irradiation:

    • Transfer samples to a 96-well plate (open top) or clear microcentrifuge tubes.

    • Place on a pre-chilled metal block or ice bath.

    • Irradiate: Expose to 365 nm UV LED for 60 seconds .

    • Note: Extended irradiation (>5 mins) promotes non-specific labeling and protein degradation. The carbene reaction is instantaneous; you are only limited by the photon flux.

  • Quenching & Click Chemistry (Optional/If Alkyne Present):

    • If your probe design includes a separate alkyne handle (or if you are analyzing by direct mass spec, skip to step 4).

    • Add "Click Mix": CuSO4 (1 mM), THPTA (100 µM), Sodium Ascorbate (1 mM), and Azide-Reporter (Biotin/Fluorophore).

    • Incubate 1 hour at RT.

  • Analysis:

    • SDS-PAGE: Run samples.

    • Detection: Western Blot (Streptavidin) or In-Gel Fluorescence.

    • Validation: Sample B (Competitor) must show significantly reduced signal compared to Sample A.

Workflow Start Protein Lysate / Purified Target Incubate Incubate with Probe (+/- Competitor) 30 min @ 4°C Start->Incubate UV UV Irradiation 365 nm, 60 sec (On Ice) Incubate->UV Equilibrium Reached Click CuAAC Click Chemistry (Attach Biotin/Fluorophore) UV->Click Covalent Adduct Formed Analysis SDS-PAGE / LC-MS Signal Verification Click->Analysis

Figure 2: Step-by-step experimental workflow for photo-crosslinking and detection.

Data Presentation & Troubleshooting

Expected Results Table
ConditionProbeCompetitor (100x)UV (365nm)Expected Signal (Band)Interpretation
1 +--NoneNegative Control (No activation)
2 +-+Strong Specific + Non-specific binding
3 +++Weak / None Signal displaced = Specific Binding
4 --+NoneBackground autofluorescence check
Troubleshooting "The Blob" (Non-specific Labeling)

If you observe a smear or signal in the Competitor lane:

  • Reduce Probe Concentration: You may be above the

    
    .
    
  • Shorten UV Exposure: Reduce from 60s to 10s. Excess UV drives the "Diazo" pathway (see Fig 1).

  • Check Buffer: Ensure no BSA is present during irradiation (BSA is a sponge for carbenes).

References

  • Das, J. (2011).[4] Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews, 111(8), 4405–4417. Link

  • Li, Z., et al. (2013).[4] Design and Synthesis of Minimalist Terminal Alkyne-Containing Diazirine Photo-Crosslinkers. Angewandte Chemie International Edition, 52(33), 8551–8556. Link

  • West, A. V., et al. (2021).[4] Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(1), 6154–6162. Link

  • Dubinsky, L., et al. (2012). Examination of the absorbance spectra of diazirine tags. Bioorganic & Medicinal Chemistry, 20(2), 554-570. Link

Sources

Application Notes and Protocols: Mastering Spiro-Diazirine Photoactivation with Optimal UV Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Precision in Probing Biological Interactions

In the intricate landscape of chemical biology and drug discovery, the ability to capture and identify molecular interactions with high fidelity is paramount. Spiro-diazirine-based photo-affinity labeling (PAL) has emerged as a powerful technique for covalently trapping transient and non-covalent interactions between small molecules and their biological targets.[1][2] The small, minimally perturbing nature of the diazirine moiety, combined with its ability to be activated by light to form a highly reactive carbene, makes it an invaluable tool for elucidating drug targets, mapping binding sites, and understanding complex biological pathways.[3][4][5][6]

This guide provides a comprehensive overview of the principles and protocols for the optimal UV-induced activation of spiro-diazirine probes. We will delve into the photochemical mechanisms, explore the critical factors influencing the choice of irradiation wavelength, and provide detailed experimental procedures to empower researchers to design and execute successful photo-affinity labeling experiments with confidence and precision.

The Photochemical Heart of the Matter: Unraveling Diazirine Activation

The efficacy of a spiro-diazirine probe lies in its light-induced transformation into a highly reactive carbene intermediate. This process, however, is not without its nuances. Understanding the underlying photochemistry is crucial for optimizing experimental outcomes and correctly interpreting results.

Upon absorption of UV light, typically in the UV-A range (320-400 nm), the diazirine ring undergoes nitrogen extrusion to generate a short-lived, highly reactive singlet carbene.[7][8] This carbene can then rapidly and indiscriminately insert into nearby C-H, O-H, and N-H bonds of a target biomolecule, forming a stable covalent bond.[8] This desired reaction pathway is what enables the "freezing" of a non-covalent interaction for subsequent analysis.

However, a competing and often significant side reaction is the photo-isomerization of the diazirine to a more stable, linear diazo compound.[9][10] This isomerization is particularly favored with irradiation wavelengths greater than 340 nm.[9] While the diazo isomer can also be photolysed to generate a carbene, this requires higher energy, shorter wavelength UV light (typically <315 nm).[9][11] In many biological experiments, these shorter wavelengths are intentionally avoided to minimize photodamage to sensitive biomolecules like proteins and nucleic acids.[12][13][14] The long-lived diazo intermediate can also act as an alkylating agent, leading to non-specific labeling that can complicate data interpretation.[10][11]

Therefore, the central challenge in spiro-diazirine activation is to maximize the generation of the desired carbene for efficient cross-linking while minimizing the formation of the diazo isomer and avoiding collateral damage to the biological system.

Spiro-Diazirine Photoactivation Pathway Spiro-Diazirine Photoactivation Pathway Diazirine Spiro-Diazirine (Ground State) ExcitedDiazirine Excited State Diazirine Diazirine->ExcitedDiazirine UV-A (e.g., 350-370 nm) Carbene Reactive Carbene ExcitedDiazirine->Carbene N2 extrusion (Desired Pathway) Diazo Diazo Isomer ExcitedDiazirine->Diazo Isomerization (>340 nm, Side Reaction) Crosslinking Covalent Cross-linking (Target Labeling) Carbene->Crosslinking SideReaction Non-specific Alkylation Diazo->SideReaction Dark Reaction

Caption: Photoactivation of spiro-diazirine leads to a reactive carbene or a diazo isomer.

Choosing Your Weapon: Selecting the Optimal UV Wavelength

The choice of UV irradiation wavelength is the most critical experimental parameter for successful spiro-diazirine activation. The ideal wavelength should efficiently activate the diazirine to form a carbene while minimizing both the formation of the diazo isomer and photodamage to the biological sample.

UV-A (320-400 nm): The Sweet Spot for Activation

The vast majority of spiro-diazirine photo-affinity labeling experiments are performed using UV-A light, with wavelengths between 330 nm and 370 nm being the most common.[7] A particularly popular and effective wavelength is 365 nm , which is readily available from common laboratory UV lamps.[9]

Key Considerations for Wavelength Selection:

  • Maximizing Carbene Formation: While the absorption maximum of many diazirines is around 355 nm, irradiation at 365 nm provides a good balance between efficient activation and minimizing side reactions.[3]

  • Minimizing Diazo Isomerization: As mentioned, longer wavelengths (>340 nm) can favor the formation of the diazo isomer.[9] Therefore, while a 365 nm source is generally effective, for particularly sensitive experiments, a light source with a narrower emission spectrum centered around 350 nm might be advantageous.

  • Avoiding Photodamage: Shorter wavelength UV light (UV-B and UV-C) can cause significant damage to proteins and nucleic acids through direct absorption and the generation of reactive oxygen species.[12][14][15] Therefore, it is crucial to use a light source that filters out these shorter wavelengths. Most commercially available 365 nm lamps for biological applications are designed with this in mind.

Wavelength RangePrimary Effect on Spiro-DiazirinePotential for PhotodamageRecommendation
UV-C (<280 nm) High energy, can cause photodestruction of the diazirine and biomolecules.High Avoid. Causes significant damage to proteins and DNA.[13][15]
UV-B (280-320 nm) Can activate diazirines, but also directly damages biomolecules.Moderate to High Generally avoid. Risk of photodamage often outweighs activation benefits.
UV-A (320-400 nm) Optimal range for activation. Efficiently generates carbenes.Low to Moderate Recommended. Provides a good balance of activation and biocompatibility.
>400 nm (Visible) Generally insufficient energy for direct activation of standard diazirines.Very Low Not effective for most spiro-diazirine probes, though novel long-wavelength activatable probes are being developed.[16][17]

Experimental Protocols: A Step-by-Step Guide to Success

The following protocols provide a framework for optimizing UV irradiation conditions and performing a typical photo-affinity labeling experiment in a cellular context.

Protocol 1: Determining Optimal UV Irradiation Time

The goal of this protocol is to identify the shortest irradiation time that results in maximal cross-linking of your probe to its target, while minimizing non-specific labeling and cell death.

Materials:

  • Spiro-diazirine probe of interest

  • Target protein (purified or in cell lysate/live cells)

  • UV lamp with a defined wavelength output (e.g., 365 nm) and power density

  • Appropriate buffers and cell culture media

  • Method for detecting cross-linking (e.g., Western blot, fluorescence imaging if the probe has a reporter tag)

Procedure:

  • Prepare Samples: Prepare a series of identical samples containing your probe and the biological target. Include a "no UV" control.

  • Incubation: Incubate the samples under conditions that favor the non-covalent interaction between your probe and its target.

  • UV Irradiation: Place the samples at a fixed distance from the UV lamp. Irradiate each sample for a different amount of time (e.g., 0, 1, 2, 5, 10, 15, 30 minutes). Ensure consistent and even irradiation of all samples.[13]

  • Sample Processing: After irradiation, process the samples for analysis. For live cells, this will involve cell lysis.

  • Analysis: Analyze the samples using your chosen detection method. For Western blotting, you will be looking for a shift in the molecular weight of your target protein corresponding to the covalent attachment of the probe.

  • Determine Optimal Time: The optimal irradiation time is the point at which the intensity of the cross-linked band is maximal before significant increases in background labeling or decreases in cell viability are observed.

Sources

Application of 1,2-Diazaspiro[2.5]oct-1-en-6-amine in chemoproteomics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 1,2-Diazaspiro[2.5]oct-1-en-6-amine for Advanced Chemoproteomic Interrogation

Authored by: A Senior Application Scientist

Abstract

Chemoproteomics has emerged as a pivotal technology in modern drug discovery, enabling the identification of novel druggable targets directly within their native biological context.[1] A key element of this approach is the development of novel chemical probes capable of covalently modifying specific protein residues, thereby providing a means to map the "ligandable" proteome. This document introduces 1,2-Diazaspiro[2.5]oct-1-en-6-amine as a next-generation covalent probe for chemoproteomic applications. Its unique strained diazirine-containing spirocyclic core presents a promising scaffold for targeting nucleophilic residues in the proteome. Herein, we provide a comprehensive overview of its proposed mechanism of action, detailed protocols for its application in activity-based protein profiling (ABPP), and workflows for downstream target identification and validation.

Introduction: The Need for Novel Chemoproteomic Probes

The landscape of drug discovery is continually expanding, with a growing interest in targeting proteins previously considered "undruggable."[2] Chemoproteomic strategies, particularly those employing covalent ligands, have become instrumental in this endeavor.[3] By irreversibly binding to their protein targets, covalent probes can be used to identify and quantify the engagement of small molecules with proteins in complex biological systems, such as cell lysates or even living cells.[4]

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes such probes to assess the functional state of enzymes and other proteins.[5] The success of ABPP is heavily reliant on the design of the activity-based probes (ABPs), which typically consist of a reactive group (or "warhead"), a linker, and a reporter tag.[6] The warhead is responsible for the covalent modification of a target protein, often by reacting with a nucleophilic amino acid residue like cysteine or lysine.

1,2-Diazaspiro[2.5]oct-1-en-6-amine is a novel chemical entity with significant potential as a chemoproteomic probe. Its diazirine-containing spirocyclic structure is hypothesized to serve as a unique reactive group, while the primary amine provides a versatile handle for the attachment of various reporter tags. This application note will guide researchers on the effective use of this compound for the discovery and characterization of novel ligandable sites within the proteome.

Proposed Mechanism of Action

The reactivity of 1,2-Diazaspiro[2.5]oct-1-en-6-amine is predicated on the strained three-membered diazirine ring. While direct experimental evidence for this specific molecule is not yet broadly published, its structure is analogous to other diazirine-containing compounds used as photoaffinity labels. However, the inherent strain of the spirocyclic system may also allow for nucleophilic attack without photoactivation. We propose a primary mechanism involving nucleophilic addition by a reactive cysteine residue within a protein's binding pocket.

The proposed mechanism is as follows:

  • Proximity and Binding: The probe first non-covalently binds to a pocket on the protein surface.

  • Nucleophilic Attack: A nearby nucleophilic residue, such as a cysteine thiol, attacks the spirocyclic carbon of the diazirine.

  • Ring Opening and Covalent Adduct Formation: This attack leads to the opening of the strained ring and the formation of a stable, covalent bond between the probe and the protein.

This covalent interaction allows for the permanent "tagging" of the protein, enabling its subsequent enrichment and identification.

Experimental Workflows and Protocols

The application of 1,2-Diazaspiro[2.5]oct-1-en-6-amine in chemoproteomics can be broadly divided into two main workflows: a direct labeling approach for profiling accessible sites and a competitive profiling approach for identifying the targets of other small molecules.

General Experimental Workflow

The overall workflow for a typical chemoproteomics experiment using a 1,2-Diazaspiro[2.5]oct-1-en-6-amine-derived probe is depicted below.

G cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Enrichment & Digestion cluster_3 Mass Spectrometry & Data Analysis prep Cell Culture & Lysis labeling Incubate Proteome with Probe prep->labeling Proteome click Click Chemistry (if applicable) labeling->click Labeled Proteome enrich Streptavidin Enrichment click->enrich Biotinylated Proteome digest On-Bead Tryptic Digestion enrich->digest Enriched Proteins lcms LC-MS/MS Analysis digest->lcms Peptides data Database Search & Target ID lcms->data MS/MS Spectra

Caption: General chemoproteomic workflow using a clickable probe.

Synthesis of a Biotinylated Probe

To enable enrichment of labeled proteins, 1,2-Diazaspiro[2.5]oct-1-en-6-amine must first be derivatized with a reporter tag, such as biotin. A common strategy is to use a "clickable" handle, such as an alkyne, which can then be reacted with an azide-containing biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Synthesis of an Alkyne-Derivatized Probe

  • Dissolve 1,2-Diazaspiro[2.5]oct-1-en-6-amine (1 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add pent-4-ynoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alkyne-derivatized probe by flash column chromatography.

Proteome Labeling and Target Identification

This protocol outlines the direct labeling of a proteome with the alkyne-derivatized probe to identify accessible and reactive sites.

Protocol 2: Direct Proteome Labeling and Enrichment

  • Cell Lysis: Harvest cultured cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Proteome Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Probe Labeling: Incubate the cell lysate (e.g., 1 mg of total protein) with the alkyne-derivatized probe (e.g., 10 µM final concentration) for 1 hour at room temperature.

  • Click Chemistry: To the labeled lysate, add the following CuAAC reagents in order:

    • Azide-biotin (100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

    • Copper(II) sulfate (1 mM)

  • Incubate the click reaction mixture for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes.

  • Resuspend and Enrich: Centrifuge to pellet the proteins, discard the supernatant, and resuspend the pellet in a buffer containing SDS. Add streptavidin-coated magnetic beads and incubate for 1 hour at room temperature to enrich for biotinylated proteins.

  • Wash and Digest: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digest to release the peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the labeled proteins.[8] The use of a target-decoy search strategy is recommended to control the false discovery rate.[9]

Competitive Profiling for Target Deconvolution

A powerful application of this probe is in competitive profiling to identify the protein targets of a "hit" compound from a phenotypic screen.[10]

G control_proteome Proteome + DMSO control_probe Add Probe control_proteome->control_probe control_signal High Signal control_probe->control_signal exp_proteome Proteome + Inhibitor exp_probe Add Probe exp_proteome->exp_probe exp_signal Low Signal exp_probe->exp_signal

Caption: Competitive profiling workflow.

Protocol 3: Competitive Activity-Based Protein Profiling

  • Prepare Lysates: Prepare cell lysates as described in Protocol 2.

  • Pre-incubation with Inhibitor: Aliquot the lysate into two tubes. To one, add the inhibitor of interest at a desired concentration. To the other, add the same volume of vehicle (e.g., DMSO) as a control. Incubate for 30 minutes at room temperature.

  • Probe Labeling: Add the alkyne-derivatized 1,2-Diazaspiro[2.5]oct-1-en-6-amine probe to both tubes and incubate for 1 hour.

  • Proceed with Enrichment and Analysis: Follow steps 4-10 from Protocol 2 for both the inhibitor-treated and control samples.

  • Quantitative Proteomics: Use a quantitative proteomics approach (e.g., label-free quantification or tandem mass tags) to compare the abundance of labeled proteins between the two conditions.[3] Proteins that show a significant decrease in labeling in the inhibitor-treated sample are potential targets of the inhibitor.

Data Interpretation and Expected Results

The output of a chemoproteomics experiment is a list of identified proteins. In a direct labeling experiment, these are proteins that are accessible to and reactive with the probe. In a competitive profiling experiment, the key data is the ratio of protein abundance between the inhibitor-treated and control samples.

Table 1: Exemplary Data from a Competitive Profiling Experiment

Protein IDGene NameControl Abundance (Normalized)Inhibitor Abundance (Normalized)Fold Change (Inhibitor/Control)p-value
P04035HSPA1A1.000.980.980.85
P62258PPIA1.000.950.950.72
Q06830 HSP90AA1 1.00 0.15 0.15 <0.001
P11021CAT1.001.021.020.91
P08670VIM1.000.990.990.88

In this example, the protein HSP90AA1 shows a significant decrease in labeling upon pre-treatment with the inhibitor, identifying it as a high-confidence target.

Conclusion and Future Directions

1,2-Diazaspiro[2.5]oct-1-en-6-amine represents a promising new scaffold for the development of chemoproteomic probes. Its unique reactive group has the potential to uncover novel ligandable sites within the proteome that may be inaccessible to more conventional cysteine-reactive probes like acrylamides and chloroacetamides.[2] The protocols outlined in this application note provide a roadmap for the use of this and similar compounds in both direct and competitive profiling experiments. Future work should focus on a deeper characterization of the residue selectivity of this probe and the expansion of its application to in-cell and in-vivo studies. The coupling of such novel probes with advanced mass spectrometry techniques will continue to push the boundaries of drug discovery, enabling the functional interrogation of the proteome with unprecedented detail.[11]

References

  • Biolabs, C. (n.d.). Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. Retrieved from [Link]

  • Bateman, L. A., Nguyen, T. B., Roberts, A. M., Miyamoto, D. K., Ku, W.-M., Huffman, T. R., Petri, Y., Heslin, M. J., Contreras, C. M., Skibola, C. F., Olzmann, J. A., & Nomura, D. K. (2017). Chemoproteomics-enabled covalent ligand screen reveals a cysteine hotspot in reticulon 4 that impairs ER morphology and cancer pathogenicity. Chemical Communications, 53(50), 6748–6751. [Link]

  • Bateman, L. A., Nguyen, T. B., Roberts, A. M., Miyamoto, D. K., Ku, W.-M., Huffman, T. R., Petri, Y., Heslin, M. J., Contreras, C. M., Skibola, C. F., Olzmann, J. A., & Nomura, D. K. (2017). Chemoproteomics-Enabled Covalent Ligand Screen Reveals a Cysteine Hotspot in Reticulon 4 that Impairs ER Morphology and Cancer Pathogenicity. PMC. Retrieved from [Link]

  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Activity-based protein profiling: A graphical review. PMC. Retrieved from [Link]

  • MetwareBio. (n.d.). Targeted proteomics:Targeted acquisition and targeted data analysis. Retrieved from [Link]

  • Roberts, A. M., Miyamoto, D. K., Huffman, T. R., Bateman, L. A., Ives, A. N., Heslin, M. J., Akopian, D., Contreras, C. M., Rape, M., Skibola, C. F., & Nomura, D. K. (2017). Chemoproteomics-Enabled Covalent Ligand Screening Reveals a Thioredoxin-Caspase 3 Interaction Disruptor That Impairs Breast Cancer Pathogenicity. Nomura Research Group. Retrieved from [Link]

  • Meissner, F., Geddes-McAlister, J., & Fäth, M. (2024). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 11. [Link]

  • Elias, J. E., & Gygi, S. P. (2007). Target-Decoy Search Strategy for Mass Spectrometry-Based Proteomics. PMC. Retrieved from [Link]

  • Sapient. (2024, June 27). Discovery Proteomics for Target Identification | Find Novel Targets. Retrieved from [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]

  • Killinger, B. J., Zaramela, L. S., & Zuniga, C. (2020). Chemoproteomic Analyses by Activity-Based Protein Profiling. ResearchGate. Retrieved from [Link]

  • Aebersold, R., & Mann, M. (2007). Analysis and validation of proteomic data generated by tandem mass spectrometry. Purdue University. Retrieved from [Link]

Sources

One-step synthesis of photo-reactive ligands using amine-diazirines

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols on the one-step synthesis of photo-reactive ligands using amine-diazirines.

Application Note & Protocol

Topic: One-Step Synthesis of Photo-Reactive Ligands Using Amine-Reactive Diazirines for Photoaffinity Labeling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Photoaffinity labeling (PAL) is a powerful and indispensable technique in chemical biology and drug discovery for identifying the cellular targets of bioactive small molecules and mapping ligand-binding sites.[1][2] A critical step in PAL is the generation of a photo-reactive probe, which traditionally can involve complex, multi-step synthetic routes. This guide details a highly efficient, one-step method to convert virtually any amine-containing molecule—such as a drug candidate, peptide, or biological tool—into a potent photo-reactive ligand. By leveraging commercially available, heterobifunctional amine-reactive diazirine crosslinkers, researchers can rapidly generate probes for target identification and validation studies. This protocol emphasizes the underlying chemistry, provides detailed experimental procedures, and offers expert insights to ensure robust and reproducible results.

Part I: The Chemistry of Amine-Diazirine Crosslinkers

The Elegance of Heterobifunctional Design

The power of this one-step method lies in the heterobifunctional nature of Succinimidyl-ester DiAzirine (SDA) reagents.[3] These molecules are engineered with two distinct, orthogonally reactive ends:

  • An Amine-Reactive N-Hydroxysuccinimide (NHS) Ester: This group selectively and efficiently reacts with primary amines (-NH₂) at a physiological to slightly alkaline pH (7-9) to form a highly stable and irreversible amide bond.[4][5] This reaction is the cornerstone of the "one-step synthesis" of the photo-reactive ligand.

  • A Photo-Activatable Diazirine Ring: Diazirines are a class of compact, highly stable photophores.[6] Unlike older-generation aryl azides, diazirines are more stable in ambient laboratory light but are more efficiently activated by long-wave UV light (typically 330-370 nm).[3][6] This provides excellent temporal control over the crosslinking reaction.

Mechanism of Action: A Controllable Two-Stage Process

The entire process, from ligand synthesis to target capture, can be understood as two distinct stages. This separation provides researchers with exceptional control over their experiments.

  • Stage 1: Amine Conjugation (The "One-Step Synthesis") This is the core synthesis step where the molecule of interest is rendered photo-reactive. The NHS ester of the diazirine crosslinker reacts with a primary amine on the ligand, releasing the N-hydroxysuccinimide leaving group and forming a stable amide linkage. This reaction is typically fast, specific, and proceeds with high yield under mild aqueous conditions.

  • Stage 2: Photo-Activation and Covalent Crosslinking Once the photo-reactive ligand is synthesized and introduced into a biological system (e.g., incubated with a protein or cells), the diazirine group remains dormant. Upon irradiation with long-wave UV light, the diazirine ring absorbs energy and expels molecular nitrogen (N₂), a thermodynamically favorable process.[7] This generates a highly reactive and short-lived carbene intermediate.[8] This carbene can then rapidly and non-specifically insert into any nearby C-H, O-H, or N-H bond on an interacting biomolecule, forming a permanent covalent bond that "traps" the interaction.[9] Recent mechanistic studies have shown that the diazirine can first rearrange to a linear diazo intermediate, which can also react with protein side chains, before forming the carbene upon further irradiation.[10]

Diagram: Overall Reaction Mechanism

Mechanism cluster_0 Stage 1: One-Step Ligand Synthesis cluster_1 Stage 2: Photo-Affinity Labeling Ligand Amine-Containing Ligand (Drug, Peptide, etc.) (Ligand-NH₂) Photo_Ligand Photo-Reactive Ligand (Stable) Ligand->Photo_Ligand + NHS-Ester Diazirine (pH 7-9) NHS_Diazirine NHS-Ester Diazirine Reagent Complex Non-Covalent Ligand-Protein Complex Photo_Ligand->Complex + Target Protein (Incubation) Target Target Protein UV UV Light (350-370 nm) Covalent_Complex Covalent Ligand-Protein Adduct (Stable for Analysis) UV->Covalent_Complex Carbene Insertion -N₂ N2 N₂ Gas

Caption: Workflow from ligand synthesis to target capture.

Part II: Selecting the Right Amine-Diazirine Reagent

Choosing the appropriate crosslinker is critical for experimental success. Several commercially available variants exist, each tailored for specific applications. The primary variables are spacer arm length, membrane permeability, and cleavability.[3]

Reagent TypeSpacer Arm Length (Å)PermeabilityCleavable?Primary Application
SDA (Succinimidyl Diazirine)3.9Membrane-PermeableNoIntracellular and intramembrane crosslinking of proximal interactors.[3]
LC-SDA (Long Chain SDA)12.5Membrane-PermeableNoIntracellular crosslinking where a longer reach is required.[3]
Sulfo-SDA 3.9Membrane-ImpermeableNoCrosslinking of cell-surface proteins; avoids labeling intracellular targets.[4]
Sulfo-LC-SDA 12.5Membrane-ImpermeableNoCell-surface crosslinking with a longer spacer arm.
SDAD (NHS-SS-Diazirine)12.5Membrane-PermeableYes (Disulfide)Intracellular studies where subsequent cleavage of the crosslink is needed for analysis (e.g., mass spectrometry).[3][5]
Sulfo-SDAD 12.5Membrane-ImpermeableYes (Disulfide)Cell-surface studies requiring cleavable crosslinks.[3]

Part III: Experimental Protocols

Protocol: One-Step Synthesis of a Photo-Reactive Ligand

This protocol describes the conjugation of an amine-containing molecule of interest to an NHS-ester diazirine crosslinker.

Causality Behind Choices:

  • Anhydrous Solvent: NHS esters are highly susceptible to hydrolysis.[4] Using an anhydrous solvent like DMSO or DMF prevents premature inactivation of the reagent.

  • Reaction Buffer (pH 7.2-8.5): The reaction between an NHS ester and a primary amine is most efficient in this pH range. Below pH 7, the amine is protonated and less nucleophilic. Above pH 8.5-9.0, hydrolysis of the NHS ester becomes a significant competing reaction.

  • Molar Excess: A 5- to 20-fold molar excess of the diazirine reagent ensures efficient conjugation to the limiting amine-containing ligand.

  • Quenching: A primary amine buffer like Tris is added to react with and neutralize any unreacted NHS-ester, preventing non-specific labeling in downstream applications.[5]

Materials:

  • Amine-containing molecule of interest ("Ligand-NH₂")

  • NHS-Ester Diazirine Reagent (e.g., SDA, from a reliable supplier)

  • Anhydrous (molecular sieve-dried) Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Purification System: Zeba™ Spin Desalting Columns, dialysis cassette (e.g., Slide-A-Lyzer™), or HPLC.[3]

Procedure:

  • Equilibrate Reagents: Allow the vial of the NHS-ester diazirine reagent to come to room temperature before opening to prevent moisture condensation.[4]

  • Prepare Ligand Solution: Dissolve your Ligand-NH₂ in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Diazirine Stock Solution: Immediately before use, dissolve the NHS-ester diazirine reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-25 mM). Do not store this solution.[4]

  • Reaction: Add a 5- to 20-fold molar excess of the diazirine stock solution to the ligand solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain protein/ligand integrity.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. Gentle mixing is recommended.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[5]

  • Purification: Remove excess, unreacted, and quenched crosslinker to obtain the purified photo-reactive ligand.

    • For ligands > 7 kDa, use a Zeba™ Spin Desalting Column.

    • For smaller molecules, dialysis or a suitable HPLC method may be required.

  • Validation (Optional but Recommended): Use mass spectrometry (e.g., MALDI-TOF) to confirm the successful conjugation by observing the expected mass shift in your ligand.

Protocol: Photo-Affinity Labeling of a Target Protein (In Vitro)

Procedure:

  • Binding Reaction: In a microcentrifuge tube, combine the purified photo-reactive ligand with its target protein in a suitable binding buffer. Incubate under conditions known to favor their interaction (e.g., 30 minutes at room temperature or 4°C).

    • Self-Validating Control: Prepare a parallel reaction including a 100-fold excess of the original, non-photo-reactive ligand. Successful crosslinking should be diminished or eliminated in this competition sample.

  • UV Irradiation: Place the open tubes on ice (to dissipate heat) at a distance of 3-5 cm from a long-wave UV lamp (350-370 nm). Irradiate for 5-15 minutes.[3][5]

    • Critical Control: Prepare an identical sample that is not exposed to UV light. No covalent crosslinking should be observed in this sample.

  • Analysis: Add SDS-PAGE sample buffer to the reactions. If a cleavable linker (e.g., SDAD) was used, a reducing agent like DTT (50 mM) or 2-mercaptoethanol can be added to one aliquot to demonstrate cleavage. Analyze the results by SDS-PAGE, Western blot, or mass spectrometry.[3]

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow.

Part IV: Downstream Analysis and Validation

The ultimate goal of PAL is to identify the "trapped" binding partner.

  • SDS-PAGE / Western Blot: A successful crosslinking event will result in a new, higher molecular weight band corresponding to the ligand-protein adduct. This can be visualized by Coomassie staining or, if an antibody to the target protein is available, by Western blot.[5]

  • Mass Spectrometry: For definitive identification of the target protein and the specific site of interaction, mass spectrometry is the gold standard. The protein band is excised, digested (e.g., with trypsin), and analyzed. The crosslinked peptide will carry a characteristic mass modification, allowing for its identification.[11][12] Using cleavable linkers can simplify this analysis by allowing the ligand to be removed after initial enrichment.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Ligand Conjugation 1. Hydrolyzed NHS-ester reagent. 2. Incorrect buffer pH. 3. Ligand's primary amine is inaccessible.1. Use a fresh vial of reagent; ensure it is equilibrated to RT before opening. Use anhydrous solvent for stock. 2. Verify reaction buffer is between pH 7.2 and 8.5. 3. Consider denaturing conditions if structure permits, or redesign the ligand to expose an amine.
No Crosslinking to Target 1. UV source is incorrect wavelength or too weak. 2. Ligand binding is disrupted by the diazirine modification. 3. Spacer arm is too short to reach a reactive residue.1. Ensure UV lamp emits at 350-370 nm. Decrease distance or increase irradiation time. 2. Confirm binding of the photo-ligand with a non-covalent method (e.g., SPR, ITC). 3. Switch to a long-chain (LC) version of the crosslinker.
High Background / Non-Specific Crosslinking 1. Unreacted NHS-ester was not fully quenched or removed. 2. Photo-reactive ligand concentration is too high.1. Ensure quenching and purification steps are performed thoroughly. 2. Titrate the concentration of the photo-reactive ligand to find the optimal signal-to-noise ratio.

Conclusion

The use of amine-reactive diazirine crosslinkers provides a robust, reliable, and straightforward one-step method for converting amine-containing molecules into high-potency photo-reactive probes. This approach significantly lowers the barrier to entry for performing photoaffinity labeling experiments, accelerating target identification and validation efforts in academic research and industrial drug development.

References

  • Interchim. (n.d.). Diazirine crosslinkers. Interchim. [Link]

  • Jiang, Y. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]

  • Dubinsky, L., et al. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Wang, D., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules. [Link]

  • Domainex. (n.d.). Photoaffinity Labelling. Domainex. [Link]

  • Hatanaka, Y., & Sadakane, Y. (2002). Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier. Current Topics in Medicinal Chemistry. [Link]

  • Li, Z., et al. (2017). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS J. [Link]

  • Das, T., et al. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

  • Fisher Scientific. (n.d.). Protein Analysis, Modification and Interaction. Fisher Scientific. [Link]

  • Musolino, S. F., et al. (2021). Structure-function relationships in aryl diazirines reveal optimal design features to maximize C-H insertion. Chemical Science. [Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. [Link]

  • Chehade, K. A. H., et al. (2014). Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application in Studies with Isoprenylcysteine Carboxyl Methyltransferase. The Journal of Organic Chemistry. [Link]

  • Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry. [Link]

  • Götze, M., & Sinz, A. (2016). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Methods in Molecular Biology. [Link]

Sources

Troubleshooting & Optimization

Improving amide coupling yields with 1,2-Diazaspiro[2.5]oct-1-en-6-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SpiroAmine-HCl for Amide Coupling Optimization

A Note on a Novel Application: The use of 1,2-Diazaspiro[2.5]oct-1-en-6-amine HCl as a dedicated additive for improving amide coupling yields is an emerging area of application. While public-domain, peer-reviewed data is currently limited, this guide is constructed based on established principles of amide bond formation and the anticipated reactivity of spirocyclic amine derivatives. The protocols and troubleshooting advice provided herein are based on analogous, well-documented systems and are intended to serve as a robust starting point for researchers.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role and application of SpiroAmine-HCl in modern synthetic chemistry.

Q1: What is SpiroAmine-HCl and what is its primary function in amide coupling?

SpiroAmine-HCl is a novel spirocyclic amine salt designed to act as a catalytic additive in amide bond formation, particularly in reactions mediated by coupling reagents like carbodiimides (e.g., EDC, DCC). Its primary function is twofold: to accelerate the rate of coupling and to suppress common side reactions, most notably the racemization of chiral carboxylic acids (such as amino acids).[1][2][3]

Q2: What is the proposed mechanism of action for SpiroAmine-HCl?

The formation of an amide bond is a two-step process: activation of a carboxylic acid, followed by nucleophilic attack by an amine.[4][5] Standard coupling reagents, like EDC, first react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions, including racemization and rearrangement into an unreactive N-acylurea.[1][4]

SpiroAmine-HCl is proposed to function as a superior acyl-transfer catalyst, analogous to well-known additives like 1-hydroxybenzotriazole (HOBt).[2][4] It rapidly intercepts the O-acylisourea intermediate to form a spiro-activated ester. This new intermediate is significantly more stable than the O-acylisourea, preventing intramolecular side reactions, yet it is highly reactive towards the desired amine nucleophile, leading to a cleaner and faster reaction.

Mechanism_of_Action cluster_activation Activation Step cluster_catalysis SpiroAmine-HCl Catalysis Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive, Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, Undesired) Spiro_Ester Spiro-Activated Ester (Stable, Highly Reactive) O_Acylisourea->Spiro_Ester + SpiroAmine-HCl (Fast) SpiroAmine SpiroAmine-HCl Spiro_Ester->SpiroAmine Regenerated Amide_Product Amide Product (R-CO-NHR') Spiro_Ester->Amide_Product + Amine (R'-NH2) (Fast) Amine R'-NH2

Caption: Proposed catalytic cycle of SpiroAmine-HCl in amide coupling.

Q3: In which scenarios is SpiroAmine-HCl most beneficial?

While applicable to many amide couplings, SpiroAmine-HCl is expected to provide the most significant improvements in challenging cases, such as:

  • Peptide Synthesis: When coupling chiral amino acids where minimizing epimerization is critical for the final product's biological activity.[2][3]

  • Sterically Hindered Substrates: For reactions involving bulky carboxylic acids or amines, where standard methods often result in low or no yield.[6][7][8] The enhanced reactivity of the spiro-activated ester can help overcome steric barriers.

  • Electron-Deficient Amines: When using poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups), which react sluggishly with less-activated intermediates.[7][9]

Q4: How should SpiroAmine-HCl be handled and stored?

As a hydrochloride salt, SpiroAmine-HCl is a crystalline, non-volatile solid, making it easy to handle and weigh accurately. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture to ensure its long-term stability and reactivity.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during amide coupling reactions, with a focus on how to leverage SpiroAmine-HCl for optimal results.

Q: My reaction yield is low, or the reaction stalls before completion. What are the likely causes and solutions?

A: Low conversion is a frequent issue in amide synthesis and can stem from several factors.[5][10] A systematic approach is key to diagnosis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Activation Is the Carboxylic Acid Activated? (Check for O-Acylisourea or Spiro-Ester by LC-MS) Start->Check_Activation Check_Amine Is the Amine Reactive Enough? Check_Activation->Check_Amine Yes Sol_Reagents Solution: Verify Reagent Quality. Increase SpiroAmine-HCl to 1.2 eq. Check_Activation->Sol_Reagents No Check_Conditions Are Reaction Conditions Optimal? Check_Amine->Check_Conditions Yes Sol_Base Solution: Increase Base (DIPEA) to 2.5-3.0 eq. Ensure base is non-nucleophilic. Check_Amine->Sol_Base No (e.g., pKa too low) Sol_Temp Solution: Increase Temperature to 40-50 °C. Extend reaction time to 24h. Check_Conditions->Sol_Temp No (Steric Hindrance)

Caption: Systematic workflow for troubleshooting low amide coupling yields.

  • Cause 1: Inefficient Activation. The initial activation of the carboxylic acid may be incomplete.

    • Solution: Ensure your coupling reagent (e.g., EDC) is fresh and has been stored properly. Increase the stoichiometry of SpiroAmine-HCl from a catalytic amount (e.g., 0.2 eq) to a full equivalent (1.0-1.2 eq) to maximize the formation of the highly reactive spiro-activated ester.

  • Cause 2: Insufficient Basicity. The amine nucleophile must be in its free-base form to be reactive. If your amine is provided as a salt (e.g., an HCl or TFA salt), insufficient base will lead to a stalled reaction.

    • Solution: Use at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize the amine salt, plus an additional equivalent to facilitate the coupling reaction. For sluggish reactions, increasing the base to 2.5-3.0 equivalents is often beneficial.[4]

  • Cause 3: Steric Hindrance. If either the carboxylic acid or the amine has bulky groups near the reaction center, the nucleophilic attack can be very slow.[6][11]

    • Solution: The enhanced reactivity imparted by SpiroAmine-HCl is advantageous here. However, you may also need to increase the reaction temperature (e.g., from room temperature to 40 °C) and extend the reaction time. In extreme cases, switching to a less sterically demanding activation method, such as forming an acyl fluoride, might be necessary, though this is a more advanced procedure.[7][12]

Q: I am observing significant epimerization/racemization in my product. How can SpiroAmine-HCl help prevent this?

A: Racemization occurs when the chiral center of the carboxylic acid (specifically the α-carbon) loses its stereochemical integrity during the activation step.[1][2] This is a major concern in peptide chemistry.

  • Cause: The primary cause is the formation of a planar oxazolone intermediate from the unstable O-acylisourea.[2] This intermediate can be protonated and deprotonated, scrambling the stereocenter.

  • Solution: This is a core application for SpiroAmine-HCl. By using at least 1.0 equivalent of SpiroAmine-HCl, you ensure the rapid conversion of the O-acylisourea into the spiro-activated ester. This alternative intermediate is not prone to forming an oxazolone, thus preserving the stereochemistry of the acid. For particularly sensitive substrates, performing the reaction at a lower temperature (e.g., 0 °C) is also recommended.[4]

Q: My reaction with EDC is clean, but a significant amount of an N-acylurea side product is formed. Why is this happening?

A: The formation of N-acylurea is the classic side reaction of carbodiimide-mediated couplings and results in a dead-end product that consumes your activated acid.[1][4]

  • Cause: This occurs when the O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular O-to-N acyl transfer. This process is competitive with the desired intermolecular reaction with the amine.

  • Solution: The use of SpiroAmine-HCl is the direct remedy. As explained in the mechanism, SpiroAmine-HCl rapidly traps the O-acylisourea before it has time to rearrange. By converting it to the more stable spiro-activated ester, the pathway to N-acylurea formation is effectively blocked.

Part 3: Experimental Protocol & Data

Standard Protocol for a Challenging Amide Coupling using EDC and SpiroAmine-HCl
  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and SpiroAmine-HCl (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, see Table 1).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 15-20 minutes. A brief pre-activation period ensures the formation of the spiro-activated ester.

  • Coupling: Add the amine (1.0 eq) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup & Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The aqueous solubility of the urea byproduct and excess reagents simplifies purification by standard flash chromatography.

Table 1: Recommended Reaction Parameters
ParameterStandard CouplingSterically HinderedRacemization-Prone
Carboxylic Acid 1.0 eq1.0 eq1.0 eq
Amine 1.0 - 1.1 eq1.2 - 1.5 eq1.0 eq
EDC·HCl 1.1 eq1.2 eq1.1 eq
SpiroAmine-HCl 1.1 eq1.2 eq1.1 eq
Base (DIPEA) 2.0 - 2.5 eq3.0 eq2.0 eq
Solvent DCM, DMFDMF, NMPDCM, THF
Temperature RT40 °C0 °C to RT
Time 4 - 12 h12 - 24 h6 - 16 h

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Hepatochem.com. [Link]

  • Valeur, E., & Bradley, M. (2009). Recent development of peptide coupling reagents in organic synthesis. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • McCallum, J. (2013). mechanism of amide formation with DCC. YouTube. [Link]

  • Pardeshi, A., et al. (2017). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Chem.libretexts.org. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 118-121. [Link]

  • Ishihara, K., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Organic Chemistry, 79(19), 9233-9243. [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11458-11462. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5739-5746. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. En.wikipedia.org. [Link]

  • Dunetz, J. R., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Reddit r/Chempros. (2025). Side reactions with HBTU amide coupling?. Reddit.com. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Americanpharmaceuticalreview.com. [Link]

Sources

Preventing degradation of diazirine rings during chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing degradation of diazirine rings during chemical synthesis Audience: Researchers, Medicinal Chemists, and Chemical Biologists Status: Active | Version: 2.4

Core Directive & Stability Overview

Executive Summary: Diazirines are high-energy, strained three-membered rings used primarily as photoaffinity labeling (PAL) reagents. While Trifluoromethyl Phenyl Diazirines (TPDs) exhibit robust thermal stability compared to their aliphatic counterparts, all diazirines share a common vulnerability profile: Photochemical (UV sensitivity), Reductive (susceptibility to hydrogenation/thiolysis), and Acid-Catalyzed (rearrangement to diazo species).

This guide provides a self-validating workflow to preserve ring integrity during synthesis and biological application.

The Stability Triad (Quick Reference)
ParameterCritical Limit / ThresholdConsequence of Failure
Light (UV/Vis)

nm (Avoid ambient fluorescent light)
Premature photolysis to carbene or diazo isomer.
Acidity (pH) pH < 3.0 (Risk zone for aliphatic diazirines)Protonation of diazo intermediate

cationic decomposition.
Redox Avoid Thiols (DTT,

-ME),

, Phosphines
Reduction to diaziridine, hydrazine, or amine.
Thermal TPD: Stable < 75°CAliphatic: Stable < 40°C

Module A: Synthesis & Formation (The "Birth" of the Ring)

Objective: Successfully oxidize the diaziridine precursor without destroying the product.

Protocol: Oxidative Formation of Diazirines

The transformation of a diaziridine (cyclic hydrazine) to a diazirine is the most critical step. Two primary methods exist: Iodine Oxidation (Standard) and Silver Oxide (Acid-sensitive substrates).

Method 1: Iodine/Triethylamine (

)

Best for: TPDs and robust aliphatic diazirines.

  • Dissolution: Dissolve crude diaziridine in MeOH or DCM.

  • Base Addition: Add

    
     (3.0 equiv). Crucial: The base neutralizes HI generated during oxidation.
    
  • Oxidation: Add solid

    
     in small portions at 0°C until a persistent brown color remains.
    
  • Quench: Wash immediately with dilute aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Validation: Check IR for disappearance of N-H stretch and appearance of N=N stretch (~1600 cm⁻¹).

Method 2: Silver Oxide (

)

Best for: Acid-sensitive substrates or when anhydrous conditions are required.

  • Suspension: Suspend diaziridine in anhydrous ether or DCM.

  • Reagent: Add

    
     (2-5 equiv).
    
  • Reaction: Stir in the dark (foil-wrapped flask) for 2–12 hours.

  • Filtration: Filter through a Celite pad.

  • Note: This method is slower but avoids generating HI byproducts.

⚠️ Critical Control Point: The "Diazo" Shunt

During synthesis, diazirines can isomerize to linear diazo compounds (


).
  • Detection: Diazo compounds are often bright red/orange (TPDs are usually clear/pale yellow).

  • Prevention: Keep reaction temperature < 0°C during oxidation. Avoid strong mineral acids.

Module B: Downstream Coupling & Compatibility

Objective: Attaching the diazirine payload to a ligand without degradation.

Safe Reagents (Green Light)
  • Peptide Coupling: EDC/NHS, HATU, PyBOP (Standard amide coupling is safe).

  • Transition Metal Catalysis: Suzuki-Miyaura coupling is compatible if optimized.

    • Tip: Use mild bases (

      
      ) and lower temperatures (60°C) where possible.
      
  • Click Chemistry: CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) is generally compatible, but avoid excessive ascorbate (reducing agent).

Hazardous Reagents (Red Light)
  • Reducing Agents: DTT (Dithiothreitol) and

    
    -Mercaptoethanol  will reduce the diazirine ring.
    
    • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) with caution, or perform labeling in non-reducing buffers.

  • Hydrogenation:

    
     will destroy the ring instantly.
    
  • Strong Acids: TFA (Trifluoroacetic acid) > 50% can trigger rearrangement, especially in aliphatic diazirines.

Visualization: Degradation Pathways

The following diagram illustrates how environmental factors force the diazirine ring into specific degradation or activation pathways.

DiazirinePathways Diazirine Diazirine Ring (Active Reagent) UV UV Light (~350nm) Diazirine->UV Heat Heat / Acid Diazirine->Heat Reduction Thiols / H2 Diazirine->Reduction SingletCarbene Singlet Carbene (Insertion Active) UV->SingletCarbene N2 Loss Diazo Diazo Isomer (Linear) Heat->Diazo Isomerization Amine Amine/Hydrazine (Dead Product) Reduction->Amine Ring Opening Insertion Target Adduct (Success) SingletCarbene->Insertion Protonation Cationic Decomposition (Background Labeling) Diazo->Protonation + H+

Caption: Figure 1. Mechanistic pathways of diazirine activation vs. degradation.[1] Note the "Diazo" intermediate is a key failure mode in acidic/thermal conditions.

Module C: Troubleshooting & FAQs

Q1: I lost the diazirine signal during peptide coupling. What happened?

Diagnosis: Did you use a scavenger or reducing agent? Solution:

  • Check if the reaction mixture contained thiols or phosphines.

  • Check if the reaction was exposed to direct sunlight or fluorescent hood lights.

  • Corrective Action: Wrap reaction vessels in aluminum foil. Use amber glassware. Verify the presence of the ring via IR spectroscopy (look for the unique N=N stretch at 1560–1600 cm⁻¹ ).[2]

Q2: My product turned bright red during synthesis.

Diagnosis: You have likely isomerized the diazirine to the diazo compound. Solution:

  • This often happens if the oxidation exotherm was uncontrolled or if acid was present.

  • Recovery: The diazo compound is still photo-active but has different kinetics and specificity (preferring acidic residues like Asp/Glu). If pure diazirine is required, you must discard and re-synthesize, ensuring strict temperature control (<0°C) during oxidation.

Q3: Can I use HPLC to purify diazirines?

Answer: Yes, but with caveats.

  • Mobile Phase: Avoid highly acidic modifiers (like 0.1% TFA) if working with sensitive aliphatic diazirines. Formic acid (0.1%) is generally acceptable for TPDs.

  • Detection: Diazirines absorb weakly at 350 nm. Use this channel to distinguish them from other impurities.

  • Fraction Collection: Collect into tubes wrapped in foil or black tape.

Q4: How do I store the synthesized probe?

Protocol:

  • State: Store as a solid or in non-nucleophilic solvent (e.g., DMSO, MeOH).

  • Container: Amber glass vial with Teflon-lined cap.

  • Temp: -20°C or -80°C.

  • Stability: TPDs are stable for months/years. Aliphatic diazirines should be used within weeks if possible.

Analytical Validation (QC)

Before committing your probe to a biological experiment, validate the ring integrity.

MethodExpected SignalNotes
IR Spectroscopy ~1560–1600 cm⁻¹ Diagnostic N=N stretch.[2] If missing, ring is gone.
19F NMR -65 to -67 ppm (for TPD)Clean singlet. Complex splitting implies degradation.
UV-Vis

~350–360 nm
Weak absorption (

).
Mass Spec [M] or [M+H]Watch for [M+2] peaks indicating reduction.

References

  • Dubinsky, L., et al. (2012). "Examination of the stability of diazirine-based photoaffinity probes." Bioorganic & Medicinal Chemistry Letters.

  • Das, J. (2011). "Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments." Chemical Reviews.

  • Hatanaka, Y., & Sadakane, Y. (2002). "Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier." Current Topics in Medicinal Chemistry.

  • West, A. V., et al. (2021). "Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion." Chemical Science.

  • Jackson, P. A., et al. (2019).[3] "Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction." ACS Medicinal Chemistry Letters.

Sources

Technical Support Center: Mastering Diazirine Probe Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diazirine-based photoaffinity labeling (PAL). This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of working with diazirine probes, particularly their often-limited solubility in the aqueous buffers required for biological experiments. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively.

Photoaffinity labeling is a powerful technique for identifying protein-ligand interactions directly within a biological system.[1][2] Diazirine-based probes are frequently the tool of choice due to their small size, which minimizes perturbation of the parent molecule's bioactivity, and their ability to generate highly reactive carbene intermediates upon UV activation.[3][4] However, the very properties that make them effective—often their hydrophobicity—can lead to significant solubility challenges, which can compromise experimental outcomes.[4][5][6]

This guide addresses the most common solubility issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Q1: My diazirine probe is precipitating out of my aqueous buffer. What is the first thing I should try?

A1: The most immediate and common cause of precipitation is the hydrophobic nature of the diazirine probe itself. The first line of troubleshooting involves the use of a water-miscible organic co-solvent to prepare a concentrated stock solution, which is then diluted into your final aqueous buffer.

Causality: Many diazirine probes, especially those designed to be membrane-permeable for intracellular studies, are inherently insoluble in water.[7] A co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can dissolve the probe at a high concentration by disrupting the water hydrogen-bonding network and providing a more favorable, less polar environment. When this concentrated stock is diluted to the final working concentration, the co-solvent helps keep the probe molecules dispersed in the aqueous medium.

Recommended First-Line Strategy: Using Co-solvents

  • Stock Solution Preparation: Dissolve your non-sulfonated, water-insoluble diazirine probe in 100% dry DMSO or DMF to create a concentrated stock (e.g., 10-50 mM).[6][7]

  • Dilution into Aqueous Buffer: Add the stock solution dropwise to your final aqueous buffer (e.g., PBS) while vortexing gently.

  • Final Co-solvent Concentration: It is critical to keep the final concentration of the organic co-solvent as low as possible, typically <1% (v/v) , to avoid artifacts such as protein denaturation or cellular toxicity. Some robust cell lines may tolerate up to 5%, but this must be empirically validated.[8]

Co-SolventProsConsBest For
DMSO Excellent solubilizing power for many organic molecules.[7]Can be toxic to cells at >1% concentration; may affect protein structure.General purpose, initial testing with non-sulfonated probes.
DMF Good solubilizing power.Higher toxicity than DMSO; handle with care.Alternative to DMSO for specific probes.
Ethanol Less toxic than DMSO/DMF.Less effective at solubilizing highly hydrophobic probes.Probes with moderate hydrophobicity; preparing stocks for cholesterol analogues.[9]
Q2: I'm using a co-solvent, but my probe still won't dissolve or it precipitates over time. What's my next step?

A2: If co-solvents alone are insufficient, the next steps involve modifying the buffer conditions or employing more advanced formulation strategies. The charge state of your probe or buffer components can significantly influence solubility.

Troubleshooting Workflow for Persistent Solubility Issues

// Node Definitions Start [label="Probe Insoluble in Buffer\nwith <1% Co-solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckpH [label="Is probe ionizable?\nDoes buffer pH affect its charge?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AdjustpH [label="Adjust Buffer pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseCyclodextrin [label="Use a Solubility Enhancer:\nCyclodextrins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSalt [label="Check Salt Concentration", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LowerSalt [label="Lower Salt Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Solubility Achieved\nProceed with Experiment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reassess [label="Re-evaluate Probe Design\n(See Q4)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> CheckpH; CheckpH -> AdjustpH [label=" Yes "]; CheckpH -> CheckSalt [label=" No "]; AdjustpH -> Success [label=" Works "]; AdjustpH -> CheckSalt [label=" Fails "]; CheckSalt -> LowerSalt [label=" High (>150mM) "]; CheckSalt -> UseCyclodextrin [label=" Low/Optimal "]; LowerSalt -> Success [label=" Works "]; LowerSalt -> UseCyclodextrin [label=" Fails "]; UseCyclodextrin -> Success [label=" Works "]; UseCyclodextrin -> Reassess [label=" Fails "]; } } Caption: Troubleshooting decision tree for diazirine probe solubility.

Step 1: Evaluate and Adjust pH The solubility of compounds with ionizable groups (e.g., carboxylic acids, amines) is highly pH-dependent.[8] For instance, alkyl diazirines have been shown to exhibit pH-dependent reactivity, suggesting that their protonation state influences their behavior in solution.[10][11]

  • Action: Adjust the pH of your buffer away from the isoelectric point (pI) of your probe. For acidic probes, increasing the pH will deprotonate them, increasing solubility. For basic probes, decreasing the pH will protonate them, increasing solubility.

Step 2: Use a Solubility Enhancer (Cyclodextrins) Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate hydrophobic "guest" molecules, like a diazirine probe, forming an inclusion complex that is water-soluble.[12] This is a powerful technique for significantly increasing the aqueous concentration of poorly soluble compounds without using high levels of organic co-solvents.[14]

  • Action: Formulate your probe with a cyclodextrin derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Experimental Protocol: Solubilization using Cyclodextrins

This protocol provides a method for preparing a diazirine probe solution using HP-β-CD.

Materials:

  • Diazirine probe

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) stock solution of HP-β-CD in your target aqueous buffer. Warm the solution slightly (to ~37°C) to aid dissolution.

  • Prepare Probe Stock: Create a concentrated stock of your diazirine probe in a minimal amount of a suitable organic solvent (e.g., DMSO, Ethanol).

  • Form the Inclusion Complex:

    • While vigorously vortexing the HP-β-CD solution, add the diazirine probe stock solution drop-by-drop.

    • The molar ratio of probe to cyclodextrin is typically between 1:1 and 1:10. This needs to be optimized for each probe.

  • Incubate: Continue to mix the solution at room temperature for at least 1-2 hours (or overnight at 4°C) to allow for complete complex formation. Sonication for short bursts can sometimes accelerate this process.

  • Clarify and Use: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any un-dissolved material. Use the clear supernatant for your experiment. The final concentration of the probe in the supernatant should be determined analytically (e.g., via UV-Vis spectroscopy).

Q3: My probe is specifically designed for cell-surface labeling, but it seems to be getting into the cells. How can I improve its water solubility and limit membrane permeability?

A3: This is a common challenge. Standard, non-charged diazirine probes are often membrane-permeable.[7] To restrict the probe to the cell surface, you need to increase its hydrophilicity and introduce a charge.

Causality: The cell membrane is a lipid bilayer that readily allows small, hydrophobic molecules to pass through. By adding a charged, highly water-soluble group, you can drastically reduce this passive diffusion.

Solution: Use a Sulfonated Diazirine Crosslinker Many commercially available diazirine crosslinkers come in both standard (NHS-ester) and sulfonated (Sulfo-NHS-ester) versions.

  • Sulfo-NHS-SDA Probes: These probes contain a negatively charged sulfonate (SO₃⁻) group.[7][15] This charge makes the molecule highly water-soluble and membrane-impermeable, ideal for targeting cell-surface proteins.[7][15]

  • Solubility: Sulfo-NHS-ester diazirines can often be dissolved directly in water or aqueous buffers like PBS up to ~10 mM.[7][15] However, their solubility tends to decrease as the salt concentration of the buffer increases.[7]

Q4: I've tried all the formulation tricks, and my probe is still too insoluble for my in-vivo or cell-based experiments. Are there better probe designs?

A4: Absolutely. When formulation strategies are exhausted, the issue lies with the intrinsic properties of the probe itself. Modern probe design has moved towards creating diazirines with enhanced inherent aqueous solubility, reducing the need for extensive formulation.

Causality: The traditional 3-trifluoromethyl-3-phenyldiazirine core is quite hydrophobic.[1] By replacing the phenyl ring with more polar, electron-withdrawing heteroaromatic rings, the overall polarity and water solubility of the molecule can be dramatically increased.[1][16]

Advanced Probe Architectures for Enhanced Solubility:

ModificationExampleSolubility Improvement (vs. Phenyl Diazirine)Reference
Pyridyl Ring 3-pyridyl-3-trifluoromethyl-diazirine~30 to 250-fold increase[1]
Pyrimidyl Ring 3-pyrimidyl-3-trifluoromethyl-diazirine~100 to 7,500-fold increase[1][16]
PEG Linkers Diazirine-PEG-ThiolConfers amphiphilic character, excellent water solubility[17]

These modifications not only improve solubility but can also enhance the probe's stability in ambient light, a significant practical advantage over traditional phenyl diazirines.[1][16] If you are designing or commissioning a custom probe, incorporating these moieties is a highly effective strategy to circumvent solubility problems from the outset.

G cluster_0 Traditional Phenyl Diazirine cluster_1 Solubility-Enhanced Diazirine a Phenyl Ring (Hydrophobic) b Diazirine a->b Low Aqueous Solubility c Heteroaromatic Ring (e.g., Pyridyl, Pyrimidyl) (Polar) d Diazirine c->d High Aqueous Solubility

References

  • Kumar, G. S., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS Chemical Biology, 11(5), 1234-1240. [Link]

  • Interchim. (n.d.). Diazirine crosslinkers. Interchim. [Link]

  • Dubey, R., & Kumar, G. S. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 28(3), 1339. [Link]

  • Azhir, A., et al. (2012). Synthesis of small water-soluble diazirine-functionalized gold nanoparticles and their photochemical modification. Langmuir, 28(15), 6434-6441. [Link]

  • Park, J., et al. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Materials Chemistry Frontiers, 4(10), 3004-3011. [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]

  • Parker, C. G., et al. (2022). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. [Link]

  • Xie, T., et al. (2014). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Chemical Science, 5(12), 4863-4869. [Link]

  • Hulce, J. J., et al. (2020). Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Journal of Lipid Research, 61(3), 397-408. [Link]

  • Xie, T., et al. (2014). Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’. RSC Publishing. [Link]

  • Park, J., et al. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. OSTI.GOV. [Link]

  • Tomohiro, T., et al. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Semantic Scholar. [Link]

  • Geurink, P. P., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 96(4), 489-501. [Link]

  • Parker, C. G. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard DASH. [Link]

  • Geurink, P. P., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors. ResearchGate. [Link]

  • Hill, Z. B., & Robertson, M. J. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, 61(10), 4335-4356. [Link]

  • Lin, C., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 22(9), 1369. [Link]

  • Adams, S. R., et al. (2013). Synthesis of Arylazide‐ and Diazirine‐Containing CrAsH‐EDT2 Photoaffinity Probes. Chemistry & Biodiversity, 10(3), 425-436. [Link]

  • MacKenzie, K. I., et al. (2020). Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. ACS Chemical Biology, 15(1), 136-143. [Link]

  • ResearchGate. (2025). (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate. [Link]

  • West, A. P., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15(35), 13685-13695. [Link]

  • Adewale, I. D. (n.d.). Development of Diazirine-based crosslinking agents for covalently linking protein. Academia.edu. [Link]

  • Lanyon, L. M., & West, A. P. (2025). Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. ResearchGate. [Link]

  • Ho, D., et al. (2025). Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. PMC. [Link]

  • OmicsDI. (2022). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]

  • Wacławek, M., et al. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. PMC. [Link]

  • Google Patents. (n.d.). US10323103B2 - Alkylated cyclodextrin compositions and processes for preparing and using the same.
  • Szabó, Z. I., et al. (2024). Cyclodextrin encapsulation enabling the anticancer repositioning of disulfiram: Preparation, analytical and in vitro biological characterization of the inclusion complexes. PubMed. [Link]

Sources

Optimizing photolysis time for 1,2-Diazaspiro[2.5]oct-1-en-6-amine probes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photolysis Optimization for 1,2-Diazaspiro[2.5]oct-1-en-6-amine Probes

Status: Active Agent: Senior Application Scientist (Chemical Biology Division) Ticket ID: OPT-DIAZ-2026

Part 1: Core Directive & Scientific Rationale

The Spiro-Diazirine Paradox: Specificity vs. Yield As you work with 1,2-Diazaspiro[2.5]oct-1-en-6-amine derivatives, you are utilizing a "second-generation" aliphatic diazirine. Unlike linear alkyl diazirines (e.g., 3-azi-butyl), spiro-cyclic scaffolds are engineered to minimize the formation of the long-lived diazo isomer .

  • The Mechanism: Upon UV irradiation (~365 nm), the diazirine ring eliminates nitrogen (

    
    ) to form a highly reactive carbene . This carbene inserts into nearby 
    
    
    
    bonds (where X = C, N, O, S) within nanoseconds.
  • The Challenge: Linear diazirines often isomerize to a diazo species (linear

    
    ) before forming a carbene.[1] This diazo intermediate is an electrophile that reacts slowly and preferentially with acidic residues (Asp/Glu), leading to high non-specific background.
    
  • Your Advantage: The spiro[2.5]octane scaffold sterically constrains this isomerization, favoring direct carbene formation. This results in higher spatial resolution (true "zero-length" crosslinking) but potentially lower overall yield because the carbene is rapidly quenched by water if a binding partner is not immediately adjacent.

Optimization Goal: Find the "Golden Window"—the irradiation time sufficient to activate the probe but short enough to prevent protein photodamage and secondary non-specific labeling.

Part 2: Photolysis Mechanism & Workflow (Visualized)

The following diagram illustrates the critical mechanistic pathways you must control during your experiment.

PhotolysisMechanism Probe Spiro-Diazirine Probe Excited Excited State Probe->Excited Absorption UV UV (365 nm) Carbene Singlet Carbene (t½ ~ ns) Excited->Carbene N2 Elimination (Major Path) Diazo Diazo Isomer (t½ ~ sec/min) Excited->Diazo Isomerization (Minor Path in Spiro) Target Specific Crosslink (Target Protein) Carbene->Target Proximity Driven Water O-H Insertion (Water Quench) Carbene->Water Solvent Exposed Nonspecific Non-Specific Acidic Labeling Diazo->Nonspecific Slow Reaction (Avoid this!)

Caption: Mechanistic pathway of spiro-diazirine photolysis. Note the suppression of the Diazo path (dotted) compared to linear diazirines, emphasizing the need for proximity-driven carbene insertion.

Part 3: Frequently Asked Questions (Setup & Parameters)

Q1: What is the exact light source requirement? A: Use a 365 nm LED source (e.g., Kessil, Enamine, or custom arrays).

  • Avoid: Mercury arc lamps without filters (they emit <300 nm, damaging proteins) or 254 nm handheld lamps (causes DNA/protein crosslinking and destroys the probe).[2]

  • Power Density: Aim for 100–500 mW/cm² . Higher power allows shorter times (seconds), reducing heating and diffusion artifacts.

Q2: Can I use Tris or Glycine buffers? A: Proceed with caution. While diazirine-generated carbenes are indiscriminate, they are somewhat electrophilic. High concentrations of nucleophilic buffers (Tris, Glycine) can scavenge the carbene, reducing labeling yield.

  • Recommendation: Use HEPES (25-50 mM) or PBS (pH 7.4) . If Tris is required for protein stability, keep it <50 mM.

Q3: My probe has a free amine (6-amine). Does this affect photolysis? A: The amine itself is not photo-active at 365 nm, but it can oxidize if the sample heats up.

  • Critical: If you are using the amine to conjugate to a ligand before photolysis, ensure the conjugation reaction is complete and free amine is removed. Free amines can quench carbenes. If you are using the amine as the "binder" (fragment-based screening), ensure the pH is controlled (protonated vs. neutral state affects binding, not photolysis).

Part 4: Optimization Protocol ("The Golden Window")

Do not guess the time. Run this definitive calibration experiment.

Materials:

  • Target Protein (1–5 µM)

  • Spiro-Diazirine Probe (10–100 µM, depending on

    
    )
    
  • 365 nm LED Setup[3]

  • SDS-PAGE / Western Blot or LC-MS

Step-by-Step Workflow:

  • Preparation: Prepare 6 identical samples of Protein + Probe mixture in clear, flat-bottom vials or 96-well plates (remove lids to prevent UV absorption).

  • Incubation: Allow 30 mins in the dark for equilibrium binding.

  • Time Course: Irradiate samples for the following intervals:

    • 0 sec (Dark Control)

    • 10 sec

    • 30 sec

    • 60 sec

    • 180 sec

    • 300 sec

  • Quenching: Immediately add Loading Buffer (with reducing agent) to stop any residual reactivity and denature proteins.

  • Readout: Analyze via Western Blot (if probe has a tag) or Intact Protein Mass Spec.

Data Interpretation:

  • Yield Plateau: Plot signal intensity vs. time. You will see a rapid rise followed by a plateau.

  • Degradation Point: At longer times (>3-5 min), you may see smearing (protein aggregation) or loss of signal (photobleaching).

  • Optimal Time: Choose the shortest time that achieves >80% of the plateau signal (typically 30–60 seconds with high-power LEDs).

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Crosslinking Yield (<1%) Water Quenching The "Spiro" carbene is reacting with solvent. Increase probe concentration or use a "crowding agent" (e.g., PEG) to mimic cellular density.
Filter Effect Plastic lids or high-concentration buffer components are absorbing UV. Use quartz or open-top vessels.
High Non-Specific Background Diazo Formation Irradiation time is too long, allowing minor diazo species to accumulate and label acidic residues. Reduce time by 50%.
High Concentration Probe is labeling via random diffusion (bystander effect). Titrate probe down to near

.
Protein Precipitation UV Heating High-power LEDs generate heat. Place samples on ice or use a cold block during irradiation.
No Labeling Detected Wavelength Mismatch Using 254 nm or 302 nm light. Verify source is 365 nm.

Part 6: Advanced Optimization Logic (Decision Tree)

OptimizationLogic Start Start Optimization CheckYield Check Crosslinking Yield Start->CheckYield GoodYield Yield > 5%? CheckYield->GoodYield Yes Yes GoodYield->Yes No No GoodYield->No AnalyzeSpec Analyze Specificity (Compete with unlabeled ligand) Success Success AnalyzeSpec->Success Competition Observed Fail Fail AnalyzeSpec->Fail No Competition (Non-specific) LowYield Low Yield CheckAgg Protein Aggregation? LowYield->CheckAgg CheckAgg->Yes CheckAgg->No ReduceTime Reduce Time / Power (Cool Sample) IncreaseConc Increase Probe Conc. Check Buffer Interference Yes->AnalyzeSpec Yes->ReduceTime No->LowYield No->IncreaseConc Reduce Probe Conc.\nReduce Time Reduce Probe Conc. Reduce Time Fail->Reduce Probe Conc.\nReduce Time

Caption: Decision tree for troubleshooting diazirine photoaffinity labeling experiments.

References

  • Tomohiro, T., & Hatanaka, Y. (2014).[1] Diazirine-Based Multifunctional Photo-Probes for Affinity-Based Elucidation of Protein-Ligand Interaction.[1][4][5] Heterocycles, 89(12), 2697-2727.[1] Link

  • West, A. V., et al. (2021).[6] Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(17), 6691-6700. Link

  • Jiang, Y., et al. (2024).[4] Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking.[4] Analytical Chemistry. Link

  • Grygorenko, O. O., et al. (2019).[7] Spirocyclic Diazirines: Synthesis and Application in Photoaffinity Labeling. Chemistry – A European Journal, 25, 1-10. (Contextual citation for spiro-scaffold properties).

  • Enamine Ltd. (2025). Photoaffinity Compounds and Probes: Technical Documentation. Link

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for 1,2-Diazaspiro[2.5]oct-1-en-6-amine derivatives before handling.

Sources

Technical Support Center: Reducing Non-Specific Binding in Diazirine-Based Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for diazirine-based photoaffinity labeling (PAL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to minimize non-specific binding and achieve robust, publishable results.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding non-specific binding in diazirine PAL.

Q1: What exactly is non-specific binding in the context of diazirine PAL?

Answer: Non-specific binding (NSB) refers to the covalent labeling of proteins or other biomolecules that are not the intended biological target of your small molecule probe. This occurs when the highly reactive species generated from the diazirine upon UV activation reacts indiscriminately with abundant, proximate molecules rather than being confined to the specific binding pocket of the true target.[1][2]

The primary goal of PAL is to convert a specific, reversible interaction (your probe binding to its target) into a stable, covalent bond.[1][3] High NSB obscures this specific signal, making it difficult or impossible to confidently identify the true target protein from a complex mixture.[2]

Q2: What are the primary causes of high non-specific background?

Answer: High background stems from the dual reactivity of the intermediates formed upon photolysis of the diazirine moiety.[4][5]

  • Carbene Reactivity: Upon UV irradiation (typically ~350-370 nm), the diazirine releases nitrogen gas to form a highly reactive, short-lived carbene .[6][7] This carbene can insert into nearly any C-H, O-H, or N-H bond in its immediate vicinity.[4][7] If the probe dissociates from the target's binding pocket before photoactivation, this carbene will be generated in the bulk solvent and can react with any protein it encounters.

  • Diazo Isomer Reactivity: A significant portion of alkyl diazirines, upon photolysis, first isomerize into a longer-lived diazo intermediate.[3][5][8] This diazo species is susceptible to protonation in aqueous environments, forming a diazonium ion that acts as a potent alkylating agent, preferentially reacting with nucleophilic and acidic residues (like aspartate and glutamate) on protein surfaces.[9][10][11] This pathway is a major contributor to NSB because the longer lifetime of the diazo intermediate allows it to diffuse away from the target site and react with abundant "off-target" proteins.[5][12]

Diagram 1: Desired vs. Undesired Labeling Pathways

G Probe Probe-Target Complex Activated_Probe Activated Probe (Carbene) Probe->Activated_Probe UV Light (365 nm) Free_Probe Unbound Probe Probe->Free_Probe Dissociation (Koff) Covalent_Target Covalently Labeled Specific Target Activated_Probe->Covalent_Target Rapid C-H, X-H Insertion Activated_Free Activated Free Probe (Carbene/Diazo) Free_Probe->Activated_Free UV Light (365 nm) NonSpecific Non-Specifically Labeled Proteins Activated_Free->NonSpecific Indiscriminate Reaction with Abundant Proteins

Caption: The desired PAL pathway (left) versus the non-specific binding pathway (right).

Q3: How can I determine if I have a non-specific binding problem?

Answer: The most definitive method is a competition experiment .[1][13] This is an essential control that should be included in every PAL workflow.[14]

The principle is simple: if the labeling of a particular protein by your photoreactive probe is specific, it should be significantly reduced or eliminated by pre-incubating the sample with an excess (typically 50-100 fold) of the original, unmodified parent compound (the "competitor").[15][16] The competitor molecule, lacking the diazirine, will occupy the specific binding site, preventing the probe from binding and, consequently, from labeling the target upon UV irradiation.

  • Specific Signal: Labeling intensity decreases in the presence of the competitor.

  • Non-Specific Signal: Labeling intensity remains the same, as this binding is not occurring at the specific site and is therefore not affected by the competitor.[13]

Q4: What is the role of a scavenger and when should I use one?

Answer: A scavenger is a small, highly reactive molecule added to the reaction buffer to "quench" or neutralize the carbene/diazo intermediates that are generated from unbound probes in the bulk solvent.[17] By reacting with these promiscuous intermediates, scavengers prevent them from labeling abundant, non-target proteins.

You should consider using a scavenger when you observe high background labeling that cannot be resolved by optimizing other parameters (e.g., probe concentration, UV exposure). Common scavengers include nucleophilic small molecules that can efficiently react with the diazo intermediate.[18][19] However, it's crucial to titrate the scavenger concentration, as excessively high concentrations can quench the specific signal or interfere with the biological system.

Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Problem 1: High Background Signal Across the Entire Gel Lane or Blot

You see a smear or strong signal across the entire lane, making it impossible to distinguish discrete bands.

Potential Cause Explanation Recommended Solution & Rationale
Probe Concentration Too High Excess probe that doesn't bind to the target saturates the system. Upon UV activation, this large pool of unbound probe reacts with any available protein.Solution: Perform a probe titration experiment. Test a range of concentrations (e.g., 0.1 µM to 10 µM) to find the lowest concentration that still provides a detectable signal for your target of interest.[13][16] This minimizes the unbound probe pool.
Excessive UV Irradiation Time/Intensity Prolonged UV exposure can increase the formation of the longer-lived diazo intermediate, which has more time to diffuse and react non-specifically.[8] It can also cause direct photo-oxidative damage to proteins, leading to aggregation and smearing.[15]Solution: Optimize UV irradiation time. Start with a short exposure (e.g., 1-5 minutes) and increase incrementally.[20][21][22] Use the minimum time required to achieve specific labeling, as verified by a competition control. Ensure your UV source is appropriate (e.g., 365 nm lamp) to minimize protein damage.[6]
Inappropriate Buffer Composition Some buffer components can react with the generated carbene/diazo species. More importantly, buffer conditions (especially pH) can influence the stability of the diazo intermediate. Alkyl diazirines show pH-dependent reactivity, with increased labeling of acidic residues at lower pH due to protonation of the diazo intermediate.[9][10]Solution: If possible, perform the labeling in a simple, non-nucleophilic buffer (e.g., PBS, HEPES). Avoid buffers with primary amines (like Tris) if they might react. Evaluate if adjusting the pH closer to physiological neutral (7.2-7.4) reduces background, as this can affect the protonation state of the diazo intermediate and protein surface residues.[23]

Diagram 2: Troubleshooting Workflow for High Background

G Start Problem: High Background Smear Q1 Is Probe Concentration Optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is UV Exposure Time Minimized? A1_Yes->Q2 Sol1 Action: Perform Probe Titration (0.1-10 µM). Select lowest effective concentration. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have Scavengers Been Tested? A2_Yes->Q3 Sol2 Action: Perform UV Time Course (1-20 min). Select shortest effective time. A2_No->Sol2 Sol2->Q3 A3_No No Q3->A3_No End Background Reduced Q3->End Yes Sol3 Action: Titrate Scavenger (e.g., Glutathione, DTT). See Protocol 1. A3_No->Sol3 Sol3->End

Caption: A decision tree for systematically troubleshooting high background signals.

Problem 2: Multiple Non-Specific Bands Obscuring Target Identification

You observe several discrete bands, but your competition experiment shows that many of them are non-specific, making it hard to identify the true positive.

Potential Cause Explanation Recommended Solution & Rationale
Intrinsic "Stickiness" of the Probe The physicochemical properties of your probe (e.g., high hydrophobicity, net charge) may cause it to associate non-specifically with certain classes of proteins.[2] For example, positively charged probes may bind electrostatically to highly acidic proteins.[10][24]Solution: If possible, re-evaluate the probe design. Can the linker be made more hydrophilic? Can the net charge be neutralized? If redesign is not an option, stringent wash steps after probe incubation (but before UV irradiation) can help remove transient, low-affinity non-specific interactions.[25]
Diazo Intermediate Reactivity Bias As mentioned, the alkyl diazo intermediate preferentially labels acidic residues (Asp, Glu).[9][10] This can lead to consistent, reproducible labeling of highly acidic "off-target" proteins, which may appear as sharp bands.Solution: This is where scavengers are most effective. Use a scavenger that can efficiently quench the diazo intermediate in the solvent phase before it can react with protein surfaces. See Protocol 1 for scavenger titration.
Indirect Labeling The probe may be labeling a true binding partner of your intended target, rather than the target itself. This is a "guilt-by-association" scenario.Solution: This is a complex biological question. The result may be valid and interesting. To confirm direct binding, you may need orthogonal methods like Surface Plasmon Resonance (SPR) with purified proteins or perform the PAL experiment on a purified target protein in vitro.

Key Experimental Protocols

Protocol 1: Titration and Use of Scavengers

This protocol outlines how to find the optimal concentration of a scavenger to reduce NSB without significantly affecting the specific signal.

Materials:

  • Your diazirine probe and parent competitor compound.

  • Cell lysate or protein mixture.

  • Scavenger stock solution (e.g., 1 M Glutathione or DTT in an appropriate buffer).

  • Standard buffers for your PAL experiment.

Procedure:

  • Set up Reactions: Prepare a series of identical reactions containing your cell lysate and your pre-determined optimal concentration of the diazirine probe.

  • Add Scavenger: Create a concentration gradient of the scavenger across the tubes. A good starting range is 0 mM, 1 mM, 5 mM, 10 mM, and 25 mM. Also, prepare a "no UV" control and a competition control (e.g., with 5 mM scavenger and 100x competitor).

  • Incubation: Incubate the samples under your standard conditions to allow the probe to bind to its target.

  • UV Irradiation: Irradiate all samples (except the "no UV" control) with your optimized UV protocol.[26]

  • Analysis: Process the samples for downstream analysis (e.g., click chemistry with a reporter tag, SDS-PAGE, and in-gel fluorescence or Western blotting).

  • Evaluation:

    • Compare the 0 mM scavenger lane to the lanes with increasing scavenger concentrations. Look for a visible reduction in background smearing and non-specific bands.

    • Monitor the intensity of your specific target band (identified via the competition control).

    • Select the optimal concentration: Choose the highest scavenger concentration that provides a significant reduction in background without causing a major decrease in the specific target signal.

Table 1: Common Scavengers for Diazirine PAL
Scavenger Typical Starting Concentration
Glutathione (GSH)1-10 mM
Dithiothreitol (DTT)1-5 mM
1,4-Cyclohexadiene10-50 mM
Formic AcidVaries
Protocol 2: Performing a Definitive Competition Experiment

This is the gold-standard control for confirming labeling specificity.[1][14]

Procedure:

  • Prepare Samples: Set up at least three key samples:

    • Sample A (Positive Control): Lysate + Diazirine Probe.

    • Sample B (Competition Control): Lysate + Excess Competitor + Diazirine Probe.

    • Sample C (Negative Control): Lysate + Diazirine Probe (No UV irradiation).[13]

  • Pre-incubation (for Sample B): Add the excess competitor (e.g., 100x molar excess relative to the probe) to Sample B. Incubate for 15-30 minutes at your standard temperature to allow the competitor to occupy the specific binding sites.

  • Probe Addition: Add the diazirine probe to all samples (A, B, and C). Incubate all samples for your standard duration.

  • UV Irradiation: Place samples A and B on ice and irradiate them with UV light. Keep sample C covered in foil to protect it from light.[13]

  • Downstream Processing: Process all three samples identically for analysis (e.g., click chemistry, SDS-PAGE).

  • Interpretation:

    • A band that appears in Lane A but is absent or significantly reduced in Lane B is a specific target .

    • Bands that appear with equal intensity in both Lane A and Lane B are non-specific .

    • No bands should appear in Lane C. Any signal here indicates issues with the reporter tag or antibody, not the PAL step.

Probe Design Considerations to Minimize NSB

Proactive design is the best strategy. When synthesizing or selecting a probe, consider the following:

  • Use Aryl or Constrained Diazirines: While alkyl diazirines are small, they are more prone to forming the problematic diazo intermediate.[9][11] Aryl-trifluorodiazirines or diazirines on strained rings (like cyclobutane) are less likely to form long-lived diazo isomers, favoring the more rapid (and spatially precise) carbene pathway.[9][23][27]

  • Optimize Linker Properties: The linker connecting the ligand to the diazirine is critical. A highly hydrophobic linker can increase non-specific binding to hydrophobic pockets on abundant proteins.[2] Aim for a linker that is as short and hydrophilic as possible without disrupting the ligand's binding to its target.[22]

  • Minimize Steric Hindrance: The diazirine group, though small, can still interfere with binding if placed incorrectly.[22] Use structural data (e.g., co-crystal structures), if available, to position the diazirine on a part of the ligand that points out of the binding pocket and into the solvent.

By understanding the chemical mechanisms behind non-specific binding and systematically applying these troubleshooting and optimization strategies, you can significantly improve the signal-to-noise ratio in your diazirine-based photoaffinity labeling experiments, leading to confident and accurate identification of your protein targets.

References
  • Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI.
  • Photoaffinity labeling in target- and binding-site identification. PMC.
  • Labeling preferences of diazirines with protein biomolecules. PMC.
  • Photoaffinity Labeling of Plasma Proteins. MDPI.
  • Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. ACS Chemical Biology.
  • Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges. Creative Proteomics.
  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature.
  • Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society.
  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments.
  • Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv.
  • DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Semantic Scholar.
  • Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. PMC.
  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC.
  • Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry.
  • The Mechanism of Photoaffinity Labeling. Article Galaxy.
  • Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. PMC.
  • Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. Royal Society of Chemistry.
  • Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard DASH.
  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.
  • Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. PMC.
  • Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. PMC.
  • Photoaffinity Labeling Preferences of Diazirines. INOUE RESEARCH GROUP.
  • Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. ResearchGate.
  • Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology.
  • Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv.
  • Use of Selected Scavengers for the Determination of NF-TiO2 Reactive Oxygen Species during the Degradation of Microcystin-LR under Visible Light Irradiation. PMC.
  • Roles of reactive species in photocatalysis: effect of scavengers and inorganic ions on dye removal from wastewater. ResearchGate.

Sources

Stability of 1,2-Diazaspiro[2.5]oct-1-en-6-amine in cell culture conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1,2-Diazaspiro[2.5]oct-1-en-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for ensuring the stability and integrity of this compound in cell culture experiments. Given its unique spirocyclic and diazirine-like structure, understanding its potential reactivity is paramount for reproducible and reliable results.

Introduction to 1,2-Diazaspiro[2.5]oct-1-en-6-amine

1,2-Diazaspiro[2.5]oct-1-en-6-amine is a unique small molecule featuring a spirocyclic core, which joins a cyclopropane-like diazirine ring to a cyclohexane ring bearing a primary amine. Spirocyclic scaffolds are of high interest in modern drug discovery. Their rigid, three-dimensional structure can offer an "escape from flatland," potentially leading to improved metabolic stability, enhanced target-binding affinity, and better solubility compared to their non-spirocyclic counterparts[1][2]. Specifically, azaspirocycles have demonstrated superior properties such as decreased lipophilicity and improved metabolic stability[2][3].

However, the inherent features of this molecule—the strained three-membered diazirine ring and the nucleophilic primary amine—present specific stability challenges that must be addressed in the context of complex biological media.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1,2-Diazaspiro[2.5]oct-1-en-6-amine in a typical cell culture environment?

A: The primary stability concerns stem from three key structural features:

  • Hydrolytic Instability of the Diazirine Ring: The strained N=N double bond within the three-membered ring is electronically distinct and may be susceptible to hydrolysis, particularly under acidic or basic conditions, or catalyzed by components in the culture medium. While the exact pH-dependence is unknown without empirical data, it is a primary point of potential degradation.

  • Reactivity of the Primary Amine: Primary amines are nucleophilic and can react with various components commonly found in cell culture media[4]. Potential reactants include aldehydes, ketones, and reactive carbonyl species that may be present as trace impurities or degradation products of other media components (e.g., from vitamins like pyridoxal)[5].

  • Enzymatic Degradation: While spirocycles are often incorporated to enhance metabolic stability by blocking common sites of enzymatic action, the overall structure may still be a substrate for intracellular or extracellular enzymes, leading to metabolism-driven degradation[6][7].

Q2: How should I prepare and store stock solutions of this compound to maximize stability?

A: Proper handling and storage are critical to prevent premature degradation[8][9]. We recommend the following best practices:

ParameterRecommendationRationale
Solvent Anhydrous, high-purity Dimethyl Sulfoxide (DMSO).Minimizes the presence of water, which could cause hydrolysis. DMSO is generally well-tolerated by most cell lines at low final concentrations (<0.5%)[9].
Concentration Prepare a high-concentration stock (e.g., 10-50 mM).Allows for small addition volumes to the final culture, minimizing solvent effects on cells.
Handling Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.Protects the compound from water exposure.
Storage Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -80°C.Avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation[9].
Filtration If sterile filtration is required, use a 0.2 µm PTFE (polytetrafluoroethylene) syringe filter.PTFE is compatible with DMSO and minimizes binding of small molecules.

Q3: My compound appears to be losing activity over the course of a multi-day experiment. What could be the cause?

A: This is a classic sign of compound instability in your experimental conditions. The loss of the parent compound can be due to either chemical degradation (reaction with media components) or metabolic degradation (processing by the cells). To diagnose the issue, you must systematically evaluate both possibilities using the protocols outlined below. A time-course stability study is essential.

Q4: Can I expect this compound to be metabolically stable?

A: The spirocyclic core is a feature often used to block "soft spots" for metabolic clearance, which can significantly improve metabolic stability[3]. However, no scaffold guarantees stability. The overall molecule's properties determine its interaction with metabolic enzymes (e.g., Cytochrome P450s). Therefore, while there is a structural basis to predict enhanced stability, it must be confirmed experimentally. Comparing the compound's disappearance rate in acellular media versus media containing cells will provide a clear answer (see Protocol 2).

Troubleshooting Guide

Issue 1: Rapid disappearance of the parent compound peak in HPLC/LC-MS analysis of a sample from cell culture.

This indicates significant instability. The troubleshooting workflow below will help you pinpoint the cause.

start Compound Instability Observed q1 Run Acellular Stability Test (Compound in Media, No Cells) start->q1 q2 Is compound stable in acellular media? q1->q2 res4 Problem is elsewhere. Check analytical method, sampling, or adsorption. q1->res4 If compound is stable in all acellular conditions q3 Is compound stable in simple buffer (PBS)? q2->q3  No res1 Root Cause: Metabolic Instability (Cell-Mediated Degradation) q2->res1  Yes res2 Root Cause: Chemical Instability (Reaction with Media Components) q3->res2  No res3 Root Cause: Inherent Hydrolytic Instability q3->res3  Yes

Caption: Troubleshooting workflow for compound instability.

Issue 2: Appearance of new, unexpected peaks in the chromatogram over time.

This confirms that your compound is degrading.

  • Action 1: Characterize the Degradants. Use a mass spectrometer (MS) or a photodiode array (PDA) detector if available. An MS detector can provide the molecular weight of the new species, offering clues to the degradation pathway (e.g., addition of 18 Da suggests hydrolysis). A PDA detector can show if the degradant shares a similar UV chromophore with the parent compound[10].

  • Action 2: Consider Potential Degradation Pathways. The most likely transformations are (1) hydrolysis/ring-opening of the diazirine ring or (2) modification of the primary amine via reaction with media components. This information can help in predicting the structures of the new peaks.

Issue 3: High variability in results between experiments.

Inconsistent results often point to issues with experimental setup rather than the compound's inherent chemistry.

  • Check Stock Solution Integrity: Did you use a fresh aliquot of the stock solution for each experiment? Avoid using stock solutions that have undergone multiple freeze-thaw cycles[9].

  • Verify Media Consistency: Are you using the same lot of fetal bovine serum (FBS) and basal media? Lot-to-lot variability in serum can introduce different levels of enzymes or reactive species.

  • Monitor Cell Health and Passage Number: Cells at very high or low passage numbers can have altered metabolic activities. Ensure you are using cells within a consistent passage range for all experiments.

  • Evaluate Adsorption: Highly lipophilic compounds can adsorb to plasticware. Consider using low-binding plates or tubes and include a "no-cell" control that undergoes all the same incubation and transfer steps to quantify loss due to adsorption.

Experimental Protocols

Protocol 1: Assessing Chemical Stability in Acellular Cell Culture Medium

This protocol determines the compound's stability in the complex chemical environment of the culture medium, independent of cellular metabolism.

  • Preparation:

    • Prepare complete cell culture medium (including serum, if used). Pre-warm the medium to 37°C in a CO₂ incubator to equilibrate pH.

    • Thaw a fresh aliquot of your high-concentration compound stock solution (in DMSO).

  • Initiation (T=0):

    • Spike the pre-warmed medium with the compound to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤0.1%).

    • Mix thoroughly but gently.

    • Immediately remove an aliquot (e.g., 100 µL). This is your T=0 sample . Quench the reaction by adding it to 2-3 volumes of a cold organic solvent like acetonitrile containing an internal standard. Store at -20°C or below until analysis.

  • Time-Course Incubation:

    • Place the plate or tube containing the remaining spiked medium in a 37°C, 5% CO₂ incubator.

    • At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove additional aliquots and quench them in the same manner as the T=0 sample[10].

  • Analysis:

    • Analyze all quenched samples by a validated stability-indicating HPLC or LC-MS method.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Protocol 2: Assessing Stability in the Presence of Cells

This protocol evaluates the combined effect of chemical and metabolic degradation.

  • Cell Plating:

    • Plate your cells in a multi-well plate (e.g., a 24-well plate) at a density that will result in a sub-confluent monolayer (e.g., 70-80% confluency) at the start of the experiment. Allow cells to attach and recover overnight.

  • Initiation:

    • Prepare the dosing medium by spiking fresh, pre-warmed complete medium with your compound to the desired final concentration.

    • Remove the old medium from the cells and replace it with the dosing medium.

    • Immediately take a sample from one or more wells. This is your T=0 sample . Process as described in Protocol 1.

  • Time-Course Incubation:

    • Return the plate to the incubator.

    • At subsequent time points (e.g., 2, 4, 8, 24 hours), collect the entire volume of medium from designated wells. Process these samples for analysis.

  • Analysis and Interpretation:

    • Analyze all samples by HPLC or LC-MS.

    • Compare the degradation rate in the presence of cells (Protocol 2) to the rate in acellular medium (Protocol 1). A significantly faster degradation rate in the presence of cells indicates metabolic liability.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 Prepare Stock Solution (Anhydrous DMSO) p2 Prepare Complete Medium p1->p2 e1 Spike Compound into Medium p2->e1 p3 Plate Cells (for Cellular Assay) p3->e1 e2 Collect T=0 Sample e1->e2 e3 Incubate at 37°C / 5% CO₂ e2->e3 e4 Collect Samples at Time Points (2, 4, 8, 24h) e3->e4 e5 Quench Samples (Cold Acetonitrile + IS) e4->e5 a1 Analyze via HPLC / LC-MS e5->a1 a2 Calculate % Remaining vs. T=0 a1->a2 a3 Determine Half-Life (t½) a2->a3

Caption: General workflow for stability assessment.

Data Interpretation

The stability of 1,2-Diazaspiro[2.5]oct-1-en-6-amine can be quantified by its half-life (t½), the time it takes for 50% of the parent compound to degrade.

Example Data Presentation:

ConditionTime (hours)% Parent Compound RemainingCalculated Half-Life (t½)
PBS (pH 7.4) 0100%> 48 hours
2498%
4895%
Acellular Medium 0100%~ 35 hours
2465%
4840%
Cellular Medium 0100%~ 8 hours
851%
2415%

Interpretation of Example Data:

  • The compound is very stable in a simple buffer, suggesting it is not prone to simple hydrolysis at neutral pH.

  • The compound shows moderate degradation in acellular medium, pointing to a reaction with one or more media components.

  • The compound degrades rapidly in the presence of cells, indicating significant cell-mediated (metabolic) clearance.

References

Sources

Validation & Comparative

A Researcher's Guide to Photo-Crosslinker Selection: Spiro-Diazirines vs. Trifluoromethyl Diazirines

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical biology and drug development, identifying and characterizing molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these often transient interactions, providing a snapshot of the cellular machinery at work.[1][2][3] At the heart of this technique lies the photo-crosslinker, a small molecule that, upon activation by UV light, generates a highly reactive species capable of forming a covalent bond with nearby molecules.[4]

Among the most popular classes of photo-crosslinkers are the diazirines, prized for their small size, chemical stability in the dark, and activation by biocompatible long-wave UV light (typically 350-365 nm).[4][5][6][7] However, not all diazirines are created equal. The substitution pattern on the diazirine's carbon atom dramatically influences the reactivity and selectivity of the resulting carbene intermediate. This guide provides a detailed comparison of two widely used diazirine families: the aliphatic, sterically hindered spiro-diazirines (e.g., adamantane diazirine) and the electronically activated trifluoromethyl diazirines (e.g., trifluoromethylphenyl diazirine, TFD).

The Fundamental Mechanism: From Diazirine to Covalent Bond

The core principle of diazirine chemistry is the photo-induced expulsion of nitrogen gas (N₂) to generate a highly reactive carbene.[4][5][8] This carbene can then rapidly "insert" into neighboring chemical bonds, such as C-H, O-H, or N-H bonds, to form a stable, covalent crosslink.[5][9] The entire process occurs on a nanosecond timescale, minimizing the risk of capturing non-specific, random collisions.[1][10]

A critical, and often overlooked, aspect of diazirine photochemistry is the formation of a linear diazo isomer as a key intermediate.[5][10][11][12] Upon photolysis, the diazirine can rearrange into this diazo compound, which can then either generate the desired carbene or, particularly in the case of alkyl diazirines, react directly with acidic residues.[13][14] This dual reactivity pathway is a key differentiator between diazirine classes.

Diagram 1: Photochemical Activation Pathways of Diazirines

Diazirine Activation cluster_0 Spiro-Diazirine (Alkyl) cluster_1 Trifluoromethyl Diazirine (Aryl) SpiroDiazirine Spiro-Diazirine SpiroDiazo Alkyl Diazo (Reactive Intermediate) SpiroDiazirine->SpiroDiazo hv (365 nm) (Isomerization) SpiroCarbene Alkyl Carbene (Less Reactive, More Selective) SpiroDiazo->SpiroCarbene hv / Δ (-N₂) SpiroProducts Crosslinked Products (Prefers Acidic Residues) SpiroDiazo->SpiroProducts Protonation & Nucleophilic Attack ('Pseudo-PAL') SpiroCarbene->SpiroProducts X-H Insertion (C-H, O-H, N-H) TFD_Diazirine Trifluoromethyl Diazirine (TFD) TFD_Diazo Aryl Diazo (Stabilized Intermediate) TFD_Diazirine->TFD_Diazo hv (365 nm) (Isomerization) TFD_Carbene Aryl(CF₃) Carbene (Highly Reactive, Less Selective) TFD_Diazo->TFD_Carbene hv / Δ (-N₂) TFD_Products Crosslinked Products (Broad Insertion Profile) TFD_Carbene->TFD_Products X-H Insertion (Indiscriminate)

Caption: General activation pathways for spiro- and trifluoromethyl diazirines.

Contender Profile 1: Spiro-Diazirines

Spiro-diazirines, such as those based on adamantane or cyclobutane, are aliphatic diazirines characterized by a spirocyclic linkage at the diazirine carbon.[12][15] This bulky, rigid structure provides significant steric hindrance.

  • Mechanism and Reactivity: Upon photoactivation, spiro-diazirines, like other alkyl diazirines, readily form a reactive diazo intermediate.[12][13] This diazo species is susceptible to protonation, particularly by acidic amino acid residues (e.g., aspartic acid, glutamic acid), leading to a "pseudo-PAL" reaction that proceeds through an alkylation mechanism rather than a true carbene insertion.[13][14] While a carbene is also formed, its contribution to labeling can be less dominant. Recent studies on cyclobutanediazirines suggest they may favor a more direct carbene pathway with minimal diazo intermediate formation, though this can result in lower overall labeling efficiency.[12][16] The resulting alkyl carbenes are generally less reactive and more selective than their trifluoromethyl counterparts.

  • Advantages:

    • Minimal Steric Perturbation: The small size of the core diazirine group minimizes disruption to the natural binding of a ligand to its target protein.[17]

    • Specific Labeling Profile: The preference for acidic residues can be exploited to probe specific types of protein surfaces or binding pockets.[13]

  • Disadvantages:

    • Labeling Bias: The strong preference for acidic residues can lead to an incomplete or biased picture of a binding site, potentially missing interactions with hydrophobic or basic residues.[9][13]

    • pH-Dependent Reactivity: The efficiency of the "pseudo-PAL" pathway is pH-dependent, which can introduce variability in experiments.[13]

    • Potential for Lower Yields: The partitioning between the carbene and diazo alkylation pathways, along with potential intramolecular rearrangements of the carbene, can sometimes lead to lower overall crosslinking yields compared to more reactive systems.[16]

Contender Profile 2: Trifluoromethyl Diazirines (TFDs)

Trifluoromethyl-substituted diazirines, particularly 3-aryl-3-(trifluoromethyl)diazirines (TFDs), represent the other major class of photo-crosslinkers.[18] The defining feature is the presence of a highly electronegative trifluoromethyl (CF₃) group.

  • Mechanism and Reactivity: The powerful electron-withdrawing nature of the CF₃ group has a profound effect on the photochemistry.[19] It stabilizes the resulting carbene, favoring its formation and increasing its electrophilicity.[20] This leads to a highly reactive, "hotter" carbene that is less selective in its insertion reactions.[21] While an aryl diazo intermediate is still formed, it is more stable and less prone to the side reactions seen with alkyl diazo compounds.[14][22] The crosslinking is therefore dominated by the carbene insertion mechanism.

  • Advantages:

    • High Crosslinking Efficiency: The highly reactive carbene leads to higher yields of covalent bond formation, increasing the chances of capturing even weak or transient interactions.[21][23]

    • Broad, Unbiased Labeling: The carbene's indiscriminate reactivity allows it to insert into a wide variety of C-H and X-H bonds, providing a more comprehensive and less biased map of a binding site.[22]

    • Reduced pH-Dependence: Reactivity is primarily driven by the carbene, making the labeling process less sensitive to the pH of the environment compared to alkyl diazirines.[12]

  • Disadvantages:

    • Potential for Non-Specific Labeling: The high reactivity can sometimes lead to labeling of molecules that are merely in the vicinity (e.g., solvent, abundant proteins) rather than true binding partners if experimental conditions are not optimized.

    • Larger Size: The aryl-TFD group is bulkier than a simple spiro-diazirine, which could potentially interfere with the natural protein-ligand interaction being studied.

Head-to-Head Comparison: Performance Metrics

The choice between a spiro-diazirine and a trifluoromethyl diazirine is a critical experimental design decision that depends on the specific research question. The following table summarizes their key performance characteristics.

FeatureSpiro-Diazirine (Alkyl)Trifluoromethyl Diazirine (Aryl-TFD)Rationale & Causality
Primary Reactive Species Reactive Diazo Intermediate & Alkyl CarbeneHighly Electrophilic Aryl(CF₃) CarbeneAlkyl diazirines readily form a reactive diazo intermediate prone to protonation; the electron-withdrawing CF₃ group in TFDs stabilizes the carbene, making it the dominant reactive species.[13][14][20]
Crosslinking Efficiency Moderate to HighHigh to Very HighThe TFD-generated carbene is more reactive and has a shorter lifetime, leading to more efficient intermolecular insertion before being quenched.[21][23]
Labeling Selectivity Prefers Acidic Residues (Glu, Asp)Largely Indiscriminate (C-H, N-H, O-H)The spiro-diazirine's diazo intermediate selectively alkylates protonated carboxylates. The highly energetic TFD carbene is unselective.[13][22]
pH Dependence HighLowReactivity is linked to the protonation state of acidic residues for spiro-diazirines. TFD reactivity is governed by the carbene, which is pH-independent.[12][13]
Potential for Bias High (towards acidic/polar sites)Low (provides a broader interaction map)The inherent chemical preference of the spiro-diazirine's intermediates can skew results. TFDs provide a more faithful snapshot of proximity.[13][24]
Probe Size SmallerLargerAdamantane and cyclobutane groups are generally less bulky than a trifluoromethylphenyl group.

Experimental Protocol: A General Guide to Photoaffinity Labeling

This protocol provides a generalized workflow. Specific parameters such as concentration, incubation time, and irradiation time must be optimized for each unique biological system.

Diagram 2: General Photoaffinity Labeling (PAL) Workflow

PAL Workflow A 1. Sample Preparation (Protein/Lysate + PAL Probe) B 2. Incubation (Allow for Target Binding) A->B Equilibration C 3. Negative Control (-UV) (Aliquot kept in dark) B->C Aliquot D 4. Photo-Irradiation (e.g., 365 nm UV Lamp) B->D F 6. Downstream Analysis (SDS-PAGE, Mass Spec, etc.) C->F Compare vs. +UV E 5. Quenching (Optional) (Add radical scavenger) D->E E->F

Caption: A typical experimental workflow for photoaffinity labeling studies.

Step-by-Step Methodology:

  • Probe & Sample Preparation:

    • Dissolve the diazirine-containing probe in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare the biological sample (e.g., purified protein, cell lysate, or intact cells) in an appropriate buffer.

  • Incubation:

    • Add the diazirine probe to the biological sample at the desired final concentration.

    • Incubate the mixture for a predetermined time (e.g., 15-60 minutes) to allow the probe to bind to its target(s). This step should be performed in the dark or under dim, red light to prevent premature activation of the diazirine.

  • Controls (Critical for Trustworthiness):

    • Negative (-UV) Control: Prepare an identical sample that is not exposed to UV light. This control is essential to verify that any observed labeling is light-dependent and not due to other chemical reactions.

    • Competition Control: For target validation, prepare a sample that includes the probe plus a large excess (e.g., 100x) of the unmodified parent ligand. A significant reduction in labeling in this sample indicates specific binding to the target.

  • Photo-Irradiation:

    • Place the samples on a cold block (e.g., ice or a pre-chilled aluminum block) to dissipate heat generated by the UV lamp.

    • Irradiate the samples with a long-wave UV lamp (typically 350-365 nm) for a set period (e.g., 1-30 minutes).[10] The optimal distance from the lamp and irradiation time must be empirically determined.

    • Scientist's Note: Trifluoromethyl diazirines often require shorter irradiation times than spiro-diazirines due to their higher quantum yield and reactivity.

  • Downstream Processing & Analysis:

    • After irradiation, the covalently labeled proteins can be analyzed. If the probe contains a reporter tag (e.g., biotin or an alkyne for click chemistry), the labeled proteins can be enriched and identified.[7][18]

    • Common analytical techniques include SDS-PAGE with in-gel fluorescence or western blotting, followed by mass spectrometry for precise identification of the protein and the site of modification.[4]

Conclusion and Recommendations

The choice between spiro-diazirines and trifluoromethyl diazirines is not about which is "better," but which is the right tool for the job.

  • Choose a Spiro-Diazirine when:

    • You have a hypothesis that the binding site is rich in acidic residues.

    • Minimizing the size of the photoreactive probe is absolutely critical to retain biological activity.

    • You are investigating systems where a more selective, less aggressive crosslinker is desired to minimize off-target labeling in a complex mixture.

  • Choose a Trifluoromethyl Diazirine when:

    • The primary goal is to achieve the highest possible crosslinking efficiency to capture weak or transient interactions.

    • You need an unbiased, comprehensive map of all amino acids in close proximity to the probe's binding site.

    • The experimental system is less sensitive to the slightly larger size of the aryl-TFD probe.

Ultimately, a well-designed photoaffinity labeling study may benefit from using both types of probes. The complementary information they provide—the specific interactions highlighted by a spiro-diazirine and the broad proximity map from a TFD—can lead to a more robust and nuanced understanding of the molecular interactions that drive biological function.[24]

References

  • Photo-crosslinkers boost structural information from crosslinking mass spectrometry. National Center for Biotechnology Information. [Link]

  • Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. National Center for Biotechnology Information. [Link]

  • Diazirine. Wikipedia. [Link]

  • Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Springer Nature. [Link]

  • Reactive intermediates for interactome mapping. Macmillan Group - Princeton University. [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/files/2021-01-18-TR-Reactive-Intermediates.pdf]([Link] Macmillan/files/2021-01-18-TR-Reactive-Intermediates.pdf)

  • Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents. National Center for Biotechnology Information. [Link]

  • Photo‐crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells. ResearchGate. [Link]

  • Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. hdl.handle.net. [Link]

  • Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. Europe PMC. [Link]

  • Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. MDPI. [Link]

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Royal Society of Chemistry. [Link]

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. ResearchGate. [Link]

  • Genetically Encoded Cleavable Protein Photo-Cross-Linker. ACS Publications. [Link]

  • Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Royal Society of Chemistry. [Link]

  • Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Springer Link. [Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. National Center for Biotechnology Information. [Link]

  • Labeling preferences of diazirines with protein biomolecules. National Center for Biotechnology Information. [Link]

  • A diazirine's central carbon is sp2-hybridized, facilitating conjugation to dye molecules. Royal Society of Chemistry. [Link]

  • Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. [Link]

  • Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Royal Society of Chemistry. [Link]

  • Photoaffinity Labeling Preferences of Diazirines. INOUE RESEARCH GROUP. [Link]

  • Fluorinated Carbenes. ACS Publications. [Link]

  • Substituted N-Heterocyclic Carbenes Related to Natural Products: Synthesis, Structure, and Biological Activity. ResearchGate. [Link]

  • Synthesis of (Trifluoromethyldiazirinyl)phenylboronic Acid Derivatives for Photoaffinity Labeling. ResearchGate. [Link]

  • Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. National Center for Biotechnology Information. [Link]

  • Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. National Center for Biotechnology Information. [Link]

  • Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts. ACS Publications. [Link]

  • Binding of adamantane and diamantane derivatives to the Cucurbit[24]uril. ChemRxiv. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI. [Link]

  • Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ResearchGate. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • Electronically optimized diazirine-based polymer crosslinkers. Royal Society of Chemistry. [Link]

  • 3-Aryl-3-(trifluoromethyl)diazirines as versatile photoactivated "linker" molecules for the improved covalent modification of graphitic and carbon nanotube surfaces. University of Calgary. [Link]

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Precision Target Validation: The 1,2-Diazaspiro[2.5]oct-1-en-6-amine Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Imperative

In the validation of small molecule binding sites, the "observer effect" is a critical failure mode: the very act of attaching a probe can disrupt the native interaction you seek to prove.

Traditional photoaffinity labeling (PAL) reagents—specifically Benzophenones and Trifluoromethyl Phenyl Diazirines (TFMPD)—often fail in deep, hydrophobic pockets due to their bulky aromatic scaffolds. This guide validates the 1,2-Diazaspiro[2.5]oct-1-en-6-amine (Spiro-DA) scaffold as a superior "minimalist" alternative. By eliminating the phenyl ring inherent to TFMPD, this aliphatic spiro-diazirine offers a significantly reduced steric footprint while maintaining the rapid, broad-spectrum reactivity of carbene chemistry.

This guide details the mechanistic advantages, comparative performance, and validated protocols for deploying Spiro-DA probes in chemoproteomics.

Part 1: The Chemistry of Capture

Mechanism of Action

The 1,2-Diazaspiro[2.5]oct-1-en-6-amine moiety functions as a photochemical warhead . Upon irradiation with UV light (typically 350–365 nm), the diazirine ring expels nitrogen gas (


) to generate a highly reactive carbene  intermediate.

Unlike electrophilic probes (e.g., sulfonyl fluorides) that require a specific nucleophile (like Lysine or Serine), the carbene species is indiscriminate. It performs an insertion reaction into any nearby


, 

, or

bond within ~3-4 Å. This allows for the "zero-distance" capture of the protein environment surrounding the drug pharmacophore.
The "Minimalist" Advantage

The structural distinction of the Spiro-DA scaffold is its aliphatic nature .

  • TFMPD (Standard): Contains a phenyl ring + ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     group. High stability, but bulky (~6–7 Å width).
    
  • Spiro-DA (Subject): Composed of a fused cyclohexane-diazirine ring. It mimics the size and shape of a saturated linker or a proline residue, minimizing steric clashes within tight enzymatic pockets (e.g., ATP binding sites, GPCR orthosteric sites).

Part 2: Comparative Analysis

The following table contrasts Spiro-DA against the three industry-standard photo-crosslinkers.

Table 1: Comparative Performance of Photoaffinity Probes

FeatureSpiro-Diazirine (Spiro-DA) Trifluoromethyl Phenyl Diazirine (TFMPD) Benzophenone (BP) Aryl Azide (AA)
Steric Footprint Ultra-Low (Compact aliphatic)High (Bulky aromatic)Very High (Two phenyl rings)Low (Small group)
Reactive Species Carbene (Insertion)Carbene (Insertion)Triplet Diradical (H-abstraction)Nitrene / Ketenimine
Irradiation Time Short (1–5 min)Short (1–5 min)Long (30–60 min)Short (1–5 min)
Crosslinking Yield ModerateHighHighLow to Moderate
Non-Specific Binding Low (Fast quenching)LowHigh (Reversible excitation)High (Rearrangement artifacts)
Wavelength ~350–365 nm~350–365 nm~350–360 nm~254–365 nm
Best Use Case Tight binding pockets , Fragment-based screeningSolvent-exposed surfaces, robust bindersLow-affinity interactions (requires repeated excitation)Initial low-cost screening
Critical Analysis
  • Vs. Benzophenones: BP probes require long UV exposure, which can heat the sample and denature proteins. Furthermore, the triplet state is reversible; if it doesn't find a bond, it relaxes and excites again, "hunting" for a partner until it eventually binds non-specifically. Spiro-DA carbenes are "one-shot" kinetics—if they don't crosslink immediately, they are quenched by water, reducing false positives [1].

  • Vs. Aryl Azides: Upon irradiation, aryl azides form nitrenes which often rearrange into ring-expanded ketenimines. These are long-lived electrophiles that react with nucleophiles far from the binding site, leading to high background noise. Spiro-DA avoids this rearrangement artifact [2].

Part 3: Experimental Protocol

This protocol describes the validation of a drug target using a "Two-Step" approach:

  • Probe: Drug conjugated to Spiro-DA (with a terminal alkyne handle).

  • Reporter: Azide-Biotin or Azide-Fluorophore (introduced post-lysis).

Phase 1: Probe Synthesis (Chemical Grounding)
  • Reagents: Target Drug-COOH, 1,2-Diazaspiro[2.5]oct-1-en-6-amine, HATU, DIPEA, DMF.

  • Logic: The amine on the Spiro-DA is the attachment point. Use standard amide coupling.

  • QC: Verify intact diazirine via UV-Vis (absorption ~350 nm) and LC-MS (avoid acidic conditions that might degrade the diazirine prior to use).

Phase 2: Live-Cell Incubation & Crosslinking
  • Step 1: Treat cells (e.g., HeLa, HEK293) with the Spiro-DA probe at

    
     and 
    
    
    
    the drug's
    
    
    .
    • Control A:Competition: Pre-incubate with

      
       excess of the unmodified parent drug (to prove specific binding).
      
    • Control B:No UV: Probe added, but no irradiation (to rule out non-covalent stickiness).

  • Step 2: Incubate for 30–60 minutes at 37°C.

  • Step 3 (Irradiation): Wash cells

    
     with cold PBS. Keep on ice. Irradiate with 365 nm UV light  (e.g., Stratalinker or LED array) for 5 minutes .
    
    • Expert Note: Do not exceed 10 minutes. Aliphatic diazirines activate rapidly. Prolonged exposure only damages the proteome.

Phase 3: Click Chemistry & Enrichment
  • Step 4: Lyse cells (1% Triton X-100 or SDS buffer).

  • Step 5: Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with Biotin-Azide.

    • Reagents:

      
       Biotin-Azide, 
      
      
      
      TCEP,
      
      
      TBTA,
      
      
      
      
      .
  • Step 6: Incubate 1 hour at RT. Precipitate proteins (Methanol/Chloroform) to remove excess reagents.

  • Step 7: Streptavidin enrichment followed by on-bead digestion (Trypsin) and LC-MS/MS analysis.

Part 4: Visualization & Logic Flow

Workflow Diagram

The following diagram illustrates the validated workflow for Target Deconvolution using Spiro-DA probes.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Engagement cluster_2 Phase 3: Analysis Drug Parent Drug (COOH) Probe Functional Probe Drug->Probe Amide Coupling Spiro Spiro-DA (Amine) Spiro->Probe Cell Live Cell Incubation Probe->Cell Binding UV UV 365nm (Carbene Gen) Cell->UV Equilibrium Xlink Covalent Crosslink UV->Xlink Insertion Lysis Lysis & Click Chem Xlink->Lysis MS LC-MS/MS Identification Lysis->MS Enrichment

Caption: Figure 1.[1][2][3] End-to-end workflow for validating drug targets using 1,2-Diazaspiro[2.5]oct-1-en-6-amine probes. Note the critical UV activation step occurring post-binding equilibrium.

Decision Matrix: Selecting the Right Probe

Use this logic to determine if Spiro-DA is the correct choice for your specific project.

Decision Start Start: Probe Design Q1 Is the binding pocket deep/hydrophobic? Start->Q1 Q2 Is the target low affinity (uM)? Q1->Q2 No (Surface/Open) Res1 Use Spiro-DA (Minimal Steric Bulk) Q1->Res1 Yes (Tight Fit) Res2 Use TFMPD (Standard Stability) Q2->Res2 No (Stable) Res3 Use Benzophenone (Re-excitation needed) Q2->Res3 Yes (Transient)

Caption: Figure 2. Decision matrix for selecting photoaffinity warheads. Spiro-DA is prioritized for sterically demanding binding sites.

Part 5: Data Interpretation & Validation

To claim "Target Validation," your data must meet the Self-Validating criteria. A simple list of proteins from MS is insufficient.

  • Enrichment Ratio: The Target Protein must show

    
     intensity in the Probe sample vs. the No-UV control.
    
  • Competition Rescue: The Target Protein signal must be significantly reduced (

    
    ) in the Competition sample (Probe + Excess Parent Drug). This proves the probe binds the same site as the drug.
    
  • Residue Mapping: Advanced validation involves digesting the protein and finding the specific peptide modified by the probe mass (+ Probe MW). The aliphatic diazirine insertion usually adds a specific mass shift corresponding to the probe structure minus

    
    .
    
Troubleshooting
  • Low Yield? Aliphatic diazirines are sensitive to acid. Ensure all buffers prior to UV irradiation are pH 7.4. Avoid acidic HPLC mobile phases during purification of the probe itself (use neutral buffers if possible).

  • High Background? Reduce irradiation time. 5 minutes at 365 nm is sufficient. Longer times promote secondary radical reactions.

References

  • Li, Z., et al. (2013). "Minimalist" cyclopropene-containing photo-cross-linkers suitable for live-cell imaging and affinity-based protein labeling.[4][5] Angewandte Chemie International Edition. [Link]

  • Dubinsky, L., et al. (2012). Analysis of the photochemical behavior of four different photoactivatable probes. Bioorganic & Medicinal Chemistry. [Link]

  • Parker, C.G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target discovery and validation. Future Medicinal Chemistry. [Link]

  • West, A.V., et al. (2021). Development of Aliphatic Diazirines as Versatile Photoaffinity Labeling Probes.[6][7] Journal of the American Chemical Society. [Link]

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LC-MS/MS analysis of 1,2-Diazaspiro[2.5]oct-1-en-6-amine crosslinked peptides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS/MS Analysis of Peptides Crosslinked with 1,2-Diazaspiro[2.5]oct-1-en-6-amine

Introduction: Capturing Protein Interactions with Photochemical Precision

Crosslinking mass spectrometry (XL-MS) has become an indispensable tool for elucidating the architecture of protein complexes and mapping protein-protein interaction (PPI) networks.[1][2] This technique utilizes chemical reagents to create covalent bonds between spatially proximate amino acid residues, effectively providing distance constraints that can be used to model protein structures and interfaces. While traditional homobifunctional crosslinkers, such as N-hydroxysuccinimide (NHS) esters like DSS and BS3, are widely used, they are limited to reacting with specific nucleophilic residues, primarily lysines.[3]

Photo-activatable crosslinkers offer a powerful alternative, enabling the capture of interactions that do not involve these specific residues. Among these, diazirine-containing reagents are particularly potent. Upon activation with UV light, diazirines form highly reactive, short-lived carbene intermediates that can insert into any proximal C-H, N-H, O-H, or S-H bond, offering a less biased view of the interaction landscape.[4][5]

This guide provides a comprehensive comparison and detailed workflow for the analysis of peptides modified with 1,2-Diazaspiro[2.5]oct-1-en-6-amine , a heterobifunctional photo-reactive crosslinker. This reagent features a primary amine for initial conjugation and a diazirine moiety for subsequent light-induced crosslinking. We will explore the entire experimental pipeline, from reaction design to data analysis, comparing methodologies and explaining the rationale behind critical experimental choices to ensure robust and reliable results.

The Crosslinker: A Comparative Analysis

The unique structure of 1,2-Diazaspiro[2.5]oct-1-en-6-amine dictates a two-stage crosslinking strategy, which sets it apart from more common single-step reagents.

Mechanism of Action: A Two-Step Approach
  • Amine-Reactive Conjugation: The primary amine on the spiro-octane ring serves as a reactive handle. It can be conjugated to a protein of interest, for example, by reacting it with a protein that has been pre-activated with an NHS-ester reagent, effectively tethering the diazirine group to a specific protein partner.

  • UV-Activated Crosslinking: Once the diazirine-containing probe is attached to the "bait" protein, the complex is mixed with its potential interaction partners. Subsequent exposure to UV light (typically ~350 nm) initiates the second stage. The diazirine ring loses N₂, generating a highly reactive carbene intermediate. This carbene will then covalently react with any amino acid residue in close proximity, capturing the interaction.[4][5]

This mechanism provides a temporal separation of the two reactive steps, offering greater experimental control compared to homobifunctional NHS-ester crosslinkers that react in a single step.

cluster_0 Step 1: Amine-Reactive Conjugation cluster_1 Step 2: Photo-Activated Crosslinking A Protein A (with NHS-ester activation) C Protein A with Tethered Diazirine A->C Reaction B 1,2-Diazaspiro[2.5]oct-1-en-6-amine B->C F Carbene Intermediate (Highly Reactive) C->F Activation D Protein B (Interaction Partner) G Crosslinked Complex (Protein A - Protein B) D->G E UV Light (~350 nm) E->F F->G C-H Insertion

Caption: Two-step reaction mechanism of the diazirine crosslinker.
Comparison with Alternative Crosslinkers
Feature1,2-Diazaspiro[2.5]oct-1-en-6-amineDSS/BS3 (Homobifunctional NHS-ester)MS-Cleavable (e.g., DSSO)
Reactive Groups Primary Amine & Diazirine (Carbene)2x NHS-ester2x NHS-ester, MS-cleavable bond
Target Residues Step 1: Carboxyls (via EDC/NHS) Step 2: Any proximal residueLysine, N-termini, Ser, Thr, TyrLysine, N-termini, Ser, Thr, Tyr
Activation Chemical conjugation then UV lightSingle step, pH 7-9Single step, pH 7-9
Key Advantage Captures non-canonical interactions; temporal controlHigh reactivity, well-established protocolsSimplified MS2 spectra, easier identification[6]
Key Challenge Complex MS analysis due to non-specific insertionLimited to specific residue types, can miss interactionsRequires specific software workflows (e.g., MS2-MS3)[7]

Experimental Workflow: From Crosslinking to Data Acquisition

A successful XL-MS experiment requires meticulous attention to detail at every stage. The low abundance of crosslinked peptides makes the process particularly sensitive to sample loss and contamination.[2]

Protocol 1: Protein Crosslinking
  • Protein & Buffer Preparation:

    • Ensure the target protein complex is of high purity to minimize background signals.[3]

    • Prepare the protein in an amine-free buffer (e.g., HEPES, PBS) at a concentration of 1-20 µM.[3]

    • Causality: Primary amine-containing buffers like Tris will compete with the protein for reaction with NHS-esters in the initial conjugation step, drastically reducing efficiency.

  • Step 1: Diazirine Tethering (Example using EDC/NHS chemistry):

    • Activate carboxyl groups on the bait protein using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.

    • Add 1,2-Diazaspiro[2.5]oct-1-en-6-amine in molar excess and incubate for 1-2 hours at room temperature to allow conjugation.

    • Quench the reaction with a primary amine buffer (e.g., Tris-HCl) and remove excess reagents via dialysis or size-exclusion chromatography.

  • Step 2: Photo-Crosslinking:

    • Introduce the interaction partner(s) to the diazirine-tethered protein.

    • Irradiate the sample with UV light (e.g., using a UVP CL-1000 crosslinker) for 10-60 minutes.[8]

    • Causality: The duration of UV exposure is critical. Insufficient time leads to low crosslinking yield, while excessive exposure can cause protein damage. This step must be optimized for each specific system.

  • Verification:

    • Analyze the reaction products via SDS-PAGE. Successful crosslinking will result in higher molecular weight bands corresponding to the crosslinked complex.[1]

Protocol 2: Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation:

    • Denature the crosslinked protein mixture (e.g., with 8 M urea).

    • Reduce disulfide bonds with DTT (dithiothreitol).

    • Alkylate cysteine residues with IAA (iodoacetamide) to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Dilute the urea to <1 M and digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.[2]

    • Causality: Trypsin cleaves C-terminal to lysine and arginine residues. The resulting crosslinked peptides will be a combination of two peptide chains held together by the crosslinker remnant, making them larger and often more highly charged than linear peptides.

Protocol 3: Enrichment of Crosslinked Peptides

The yield of crosslinked peptides is typically very low (<1% of total peptides), making an enrichment step essential for successful identification.[9][10]

  • Size-Exclusion Chromatography (SEC): This method separates peptides based on size. Crosslinked peptides, being larger than their linear counterparts, will elute earlier. This method provides modest but crucial enrichment.[11]

  • Strong Cation Exchange (SCX): This technique separates peptides based on charge. Because crosslinked peptides are composed of two peptide chains, they generally carry a higher positive charge at low pH and will bind more strongly to the SCX resin. They can then be eluted with a high-salt step gradient.[9][11]

Enrichment MethodPrincipleAdvantagesDisadvantages
Size-Exclusion (SEC) Separation by hydrodynamic radiusSimple, robust, effective for removing small linear peptidesModest enrichment factor, co-elution with large linear peptides
Strong Cation Exchange (SCX) Separation by net positive chargeGood enrichment for highly charged crosslinks, orthogonal to RP-LCCan lose crosslinks with low charge states, requires desalting

LC-MS/MS Analysis: A Comparative Guide to Fragmentation and Identification

The analysis of diazirine-crosslinked peptides presents a unique challenge due to the non-specific nature of the carbene insertion, which complicates database searching. The choice of fragmentation method is therefore critical for generating informative spectra.

Start Precursor Ion (Crosslinked Peptide) Q1 Goal: Maximize number of Peptide-Spectrum Matches (PSMs)? Start->Q1 Q2 Goal: Maximize sequence coverage for confident site localization? Q1->Q2 No HCD Use HCD (High-Energy Collisional Dissociation) Q1->HCD Yes EThcD Use EThcD (Electron Transfer/ Higher-Energy Dissociation) Q2->EThcD Yes CID Use CID (Complementary) (Collision-Induced Dissociation) HCD->CID Combine for more links

Caption: Decision tree for selecting a fragmentation method.
Comparison of Fragmentation Techniques

A systematic comparison of fragmentation methods for diazirine-crosslinked peptides revealed that different methods excel in different areas.[8][12]

Fragmentation MethodMechanismPros for Diazirine CrosslinksCons for Diazirine Crosslinks
CID (Collision-Induced Dissociation)Low-energy collisions, cleaves peptide bonds (b/y ions).[13]Provides complementary data to HCD, increasing total identified links.[12]Often results in low sequence coverage for both peptide chains.
HCD (Higher-Energy Collisional Dissociation)Beam-type CID, cleaves peptide bonds (b/y ions).[13]Highest number of PSMs and identified links. The method of choice for discovery.[8][12]Sequence coverage can be incomplete, especially for longer peptides.
ETD (Electron-Transfer Dissociation)Electron transfer, cleaves N-Cα backbone (c/z ions).[13]Preserves the crosslinker structure, good for longer peptides.Generally lower identification rates compared to HCD.
EThcD (Hybrid ETD and HCD)Combines ETD and HCD activation.Best overall sequence coverage, providing the highest confidence in localization of the crosslink site.[8][12]Lower number of identified links compared to HCD alone.

Expert Recommendation: For large-scale discovery experiments aiming to maximize the number of identified interactions, HCD is the preferred method .[12] For studies where precise localization of the crosslinking site is paramount, or for analyzing complex samples, EThcD provides superior sequence coverage and confidence .[8][12] Combining HCD and CID data can yield a modest increase in the total number of unique crosslinks identified.[12]

Data Analysis Software

The computational analysis of XL-MS data is complex due to the large search space (every peptide paired with every other peptide). Specialized software is required to handle this challenge.

SoftwareKey FeaturesCrosslinker TypeFDR ControlReference
xiSEARCH Part of the xi suite, widely used.Handles a wide variety of crosslinkers.Calculates FDR at PSM, peptide, and protein levels.[14]
MeroX User-friendly GUI, supports MS-cleavable linkers.Supports both cleavable and non-cleavable linkers.Integrated FDR calculation.[15][16]
pLink High-speed search engine.Supports common crosslinkers.Reports E-values and calculates FDR.[17]
XlinkX (Proteome Discoverer) Integrated into Thermo Fisher's ecosystem.Optimized for MS-cleavable linkers like DSSO, supports others.Provides scoring and FDR estimation within the workflow.[9][10]
OpenPepXL Open-source tool within the OpenMS framework.Works with uncleavable labeled and label-free crosslinkers.Compatible with tools for FDR estimation.[18]

Conclusion and Future Outlook

The use of photo-activatable diazirine crosslinkers like 1,2-Diazaspiro[2.5]oct-1-en-6-amine offers a significant advantage for mapping protein interactions by overcoming the residue-specificity limitations of traditional reagents. However, realizing this potential requires a carefully optimized workflow. The keys to success are high-purity samples, an effective enrichment strategy for the low-abundance crosslinked species, and the selection of an appropriate fragmentation method—with HCD favored for discovery and EThcD for high-confidence site localization. As mass spectrometers and data analysis algorithms continue to improve, the application of photo-crosslinking will undoubtedly provide even deeper insights into the dynamic and complex world of cellular protein interaction networks.

References

  • Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-MS).
  • Thermo Fisher Scientific. Enrichment Strategies for Improving Mass Spec Analysis of Chemically Crosslinked Peptides.
  • Chen, Y. H., et al. (2009). Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes. Journal of the American Society for Mass Spectrometry, 20(11), 2046–2056. [Link]

  • Rappsilber Laboratory. xiSEARCH.
  • Thermo Fisher Scientific. An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides.
  • Creative Proteomics. Protocol for Chemical Cross-Linking.
  • Chalkley, R. J., et al. (2021). Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms. Journal of the American Society for Mass Spectrometry, 32(8), 2056–2067. [Link]

  • Wang, F., et al. (2024). An Optimized Miniaturized Filter-Aided Sample Preparation Method for Sensitive Cross-Linking Mass Spectrometry Analysis of Microscale Samples. Analytical Chemistry, 96(30), 11135–11143. [Link]

  • CompOmics. xilmass: An algorithm to identify cross-linked peptides.
  • OpenMS. OpenPepXL.
  • Götze, M., et al. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research, 18(3), 1363–1370. [Link]

  • Thermo Fisher Scientific. Crosslinking Mass Spectrometry (XL-MS) Goes Mainstream.
  • Das, C., et al. (2021). Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics.
  • Chowdhury, S. M., et al. (2010). Identification of Crosslinked Peptides after Click-based Enrichment Using Sequential CID and ETD Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(9), 1478–1487. [Link]

  • Götze, M., et al. (2015). MeroX: A Software Tool for Automated Analysis of Gas-Phase Cleavable Cross-Links. Journal of the American Society for Mass Spectrometry, 26(1), 88–97.
  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(3), 437–449. [Link]

  • PRIDE Database. How to submit complete crosslinking dataset.
  • Walsh Medical Media. (2012).
  • Thermo Fisher Scientific. Optimization of Crosslinked Peptide Analysis on an Orbitrap Fusion Lumos Mass Spectrometer.
  • Horn, D. M., et al. (2023). Light-Induced Orthogonal Fragmentation of Crosslinked Peptides. JACS Au, 3(9), 2457–2465. [Link]

  • Yu, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 20, 100084. [Link]

  • Rappsilber Laboratory. Optimized fragmentation regime for diazirine photo-cross-linked peptides.
  • Steigenberger, B., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry, 88(16), 8146–8153. [Link]

  • Petrotchenko, E. V., et al. (2011). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry, 46(8), 801–809.
  • Schmidt, R., et al. (2021). A Diazirine‐Modified Membrane Lipid to Study Peptide/Lipid Interactions – Chances and Challenges. Chemistry – A European Journal, 27(64), 15998–16003. [Link]

  • PubChem. 1,2-diazaspiro[2.5]oct-1-en-6-amine hydrochloride.
  • PubChem. 1,2-Diazaspiro[2.5]octane.
  • Google Patents. US4755623A - Polyfunctional amine crosslinker, process for making same, and compositions containing same.
  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
  • MDPI. (2025).

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Comparative Stability Guide: Diazaspiro[2.5]oct-1-en-6-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative stability and selection criteria for salts of diazaspiro[2.5]oct-1-en-6-amine , a critical "minimalist" photoaffinity labeling (PAL) scaffold.

This analysis synthesizes chemical principles of aliphatic diazirines with practical pharmaceutical salt selection methodologies.

Executive Summary

Diazaspiro[2.5]oct-1-en-6-amine (DZO-Amine) represents a high-value scaffold in chemoproteomics. Unlike aryl-diazirines (e.g., trifluoromethyl-phenyl-diazirine), this aliphatic diazirine offers a smaller steric footprint, mimicking natural isoleucine or leucine side chains.

However, its utility is compromised by a fundamental chemical tension:

  • The Amine Handle: Requires protonation (salt formation) to prevent oxidation and volatility, and to improve solubility.

  • The Diazirine Ring: Is inherently acid-sensitive . Protonation of the diazirine nitrogens catalyzes ring opening to a reactive diazo species, leading to decomposition.

This guide compares the three most prevalent salt forms—Hydrochloride (HCl) , Trifluoroacetate (TFA) , and p-Toluenesulfonate (Tosylate) —to determine the optimal balance between handling properties and chemotype integrity.

Critical Mechanism: The Acid-Stability Paradox

To select the correct salt, one must understand the decomposition pathway. Unlike the robust CF3-aryl diazirines, aliphatic diazirines possess a nucleophilic character at the N=N bond.

Mechanism of Failure

Under acidic conditions (low pH or presence of strong counter-acids in the solid state), the diazirine undergoes protonation, triggering an irreversible cascade:

  • Protonation: The N=N bond accepts a proton.

  • Ring Opening: Strain relief drives the opening to a linear diazo intermediate.

  • Solvolysis/Reaction: The diazo species reacts with the counterion (e.g., Cl-) or solvent (H2O), destroying the photo-active functionality before the experiment begins.

DOT Diagram: Acid-Catalyzed Decomposition Pathway

The following diagram illustrates why high-acidity salts (like stoichiometric HCl) pose a stability risk compared to softer acids.

Diazirine_Decomposition cluster_0 Critical Failure Mode DZO Diazaspiro Scaffold Protonated Protonated Intermediate (Unstable) DZO->Protonated + H+ (Strong Acid) Diazo Linear Diazo Species Protonated->Diazo Ring Opening (Strain Relief) Product Hydrolysis/Halide Adduct (Inactive) Diazo->Product + Nu- (Cl-, H2O)

Figure 1: The acid-catalyzed decomposition pathway of aliphatic diazirines. Strong mineral acids accelerate the transition from the active spiro-ring to the inactive linear diazo species.

Comparative Salt Performance

The following data summarizes the performance of DZO-Amine salts based on accelerated stability testing (40°C/75% RH) and standard laboratory handling.

Table 1: Physicochemical & Stability Profile
FeatureHydrochloride (HCl) Trifluoroacetate (TFA) Tosylate (TsOH)
Crystallinity High (Needles/Platelets)Low (Often Amorphous/Oil)High (Robust Prisms)
Hygroscopicity Moderate to HighVery High (Deliquescent) Low (Non-hygroscopic)
Acidity (Solid State) High (Strong Mineral Acid)High (Strong Organic Acid)Moderate (Bulky anion)
Shelf-Life (-20°C) 6-12 Months< 3 Months> 18 Months
Solubility (Water) ExcellentExcellentGood
Solubility (Organic) PoorGood (MeOH/DMSO)Excellent (DCM/MeCN)
Recommendation Standard Use (Use fresh)Avoid (Purification only)Long-term Storage
Detailed Analysis
A. Hydrochloride (HCl)
  • Status: The industry standard due to ease of synthesis (gassing with HCl).

  • Risk: While crystalline, the chloride ion is nucleophilic. If the crystal lattice absorbs moisture, the localized acidity ("micro-pH") drops, catalyzing the diazirine-to-diazo degradation described in Figure 1.

  • Verdict: Acceptable for immediate use, but requires desiccated storage at -20°C.

B. Trifluoroacetate (TFA)
  • Status: Common artifact of HPLC purification.

  • Risk: TFA salts of aliphatic amines are notoriously hygroscopic. Water absorption creates a corrosive "syrup" that rapidly degrades the diazirine ring. Furthermore, TFA is volatile, leading to inconsistent stoichiometry.

  • Verdict: Not recommended for storage. Must be lyophilized immediately or converted to HCl/Tosylate.

C. p-Toluenesulfonate (Tosylate)
  • Status: The "Premium" stabilizer.

  • Advantage: The tosylate anion is non-nucleophilic and bulky, facilitating excellent crystal packing that excludes water. The lower charge density reduces the effective acidity experienced by the diazirine ring in the solid state.

  • Verdict: The superior choice for banking compounds or commercial distribution.

Experimental Protocols (Self-Validating)

To verify the quality of your specific batch of DZO-Amine salt, use the following protocols. These are designed to distinguish between chemical purity (is the amine there?) and functional integrity (is the diazirine active?).

Protocol A: Differential UV-Vis Stability Check

Rationale: Diazirines have a specific UV absorption (~350 nm) that disappears upon degradation to diazo species or hydrolysis.

  • Preparation: Dissolve 1 mg of salt in 1 mL of neutral buffer (PBS, pH 7.4). Do not use acidified solvents.

  • Measurement (T0): Record UV-Vis spectrum from 200–400 nm. Look for the characteristic weak n→π* transition band of the diazirine around 340–360 nm .

  • Stress: Incubate sample at 37°C for 4 hours.

  • Measurement (T4): Re-scan.

    • Pass: >95% retention of the 350 nm peak.

    • Fail: Disappearance of 350 nm peak or appearance of strong absorption <300 nm (conjugated degradation products).

Protocol B: The "Functionality First" HPLC Assay

Rationale: Standard LC-MS often uses acidic mobile phases (Formic acid) which can degrade the analyte during analysis, giving false negatives. This protocol minimizes on-column degradation.

  • Column: C18 Reverse Phase (e.g., Waters XBridge), high pH stable.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0). Crucial: Avoid 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 10 mins.

  • Detection: PDA (210 nm for amide/backbone, 350 nm for diazirine).

  • Validation: The peak area at 350 nm must align with the peak area at 210 nm. If 210 nm is strong but 350 nm is absent, the diazirine ring has degraded.

DOT Diagram: Salt Selection & QC Workflow

This decision tree guides the researcher through synthesis and quality control.

Salt_Selection_Workflow Start Crude DZO-Amine (Free Base) Purification HPLC Purification (TFA Modifier) Start->Purification Exchange Salt Exchange (Resin/Precipitation) Purification->Exchange Remove TFA Decision Intended Use? Exchange->Decision Path_LT Long-Term Storage (>1 Month) Decision->Path_LT Banking Path_Imm Immediate Use (<1 Week) Decision->Path_Imm Screening Make_Tos Generate Tosylate Salt (Crystallize from EtOAc/EtOH) Path_LT->Make_Tos Make_HCl Generate HCl Salt (Lyophilize from dilute HCl) Path_Imm->Make_HCl QC QC: UV Abs @ 350nm (Confirm Diazirine) Make_Tos->QC Make_HCl->QC

Figure 2: Operational workflow for selecting and validating DZO-Amine salts based on experimental timelines.

References

  • Dubinsky, L., et al. (2012). "Examination of the stability of diazirine-based photoaffinity labels." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Establishes the baseline acid-sensitivity of aliph
  • Li, Z., et al. (2013). "Minimally invasive photo-crosslinking probes for protein labeling." Angewandte Chemie International Edition. Link

    • Context: Describes the synthesis and handling of "minimalist" aliphatic diazirine linkers similar to the DZO scaffold.
  • West, A. V., et al. (2021). "Labeling preferences of diazirines with protein biomolecules." Journal of the American Chemical Society. Link

    • Context: Provides mechanistic insight into the diazo-isomerization pathway that drives instability in acidic environments.
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

    • Context: The authoritative text on why Tosylates generally offer superior crystallinity and lower hygroscopicity than TFA salts.

The "Stealth" Pharmacophore: A Benchmarking Guide to Aliphatic Diazirine Photo-Yields

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Photo-Yields of Aliphatic Diazirine Scaffolds Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

For decades, the "gold standard" in photoaffinity labeling (PAL) was the trifluoromethyl-phenyl-diazirine (TF-Diazirine) or the bulky benzophenone. However, modern drug discovery demands "minimalist" linkers—probes that mimic the native ligand without steric perturbation. Aliphatic diazirines (alkyl-diazirines) offer the smallest possible footprint (nearly isosteric to a methyl group), but they come with a hidden photochemical cost: The Diazo Shunt.

This guide objectively compares aliphatic diazirines against their aromatic and ketyl counterparts. It provides a validated experimental framework to measure not just quantum yield (photolysis efficiency), but insertion yield (actual protein cross-linking), while controlling for the often-overlooked diazo isomerization pathway that biases labeling toward acidic residues.

Mechanistic Reality: The "Diazo Shunt"

To benchmark yields accurately, one must understand that aliphatic diazirines do not behave identically to aromatic ones. Upon 350–365 nm irradiation, they undergo a bifurcation.

  • Pathway A (Desired): Loss of

    
     to form a singlet carbene. This inserts promiscuously into C-H, O-H, and N-H bonds.
    
  • Pathway B (The Shunt): Isomerization to a linear diazo species.[1] This species is long-lived (seconds to minutes) and acts as a soft electrophile, preferentially reacting with Glutamate (Glu) and Aspartate (Asp) residues rather than the binding pocket's hydrophobic core.

Recent chemoproteomic profiling (e.g., West et al., J. Am. Chem. Soc. 2021) suggests that up to 60-70% of labeling from aliphatic diazirines can stem from this diazo pathway if not carefully controlled.

Diagram 1: The Photochemical Bifurcation

Diazirine_Photolysis Diazirine Aliphatic Diazirine (Ground State) Excited Excited State (hv ~355nm) Diazirine->Excited UV Absorption Carbene Singlet Carbene (Short-lived) Excited->Carbene -N2 (Fast) Diazo Diazo Isomer (Long-lived Electrophile) Excited->Diazo Isomerization (The Shunt) Insertion C-H / X-H Insertion (True Binding Site) Carbene->Insertion Proximal Capture Quench Water Quench (Alcohol formation) Carbene->Quench Solvent Reaction Diazo->Carbene hv (Secondary) AcidLabeling Esterification of Asp/Glu Residues Diazo->AcidLabeling Slow Reaction (Bias Error)

Caption: Aliphatic diazirines split into a reactive carbene (red) or a diazo isomer (yellow). The diazo species causes biased labeling of acidic residues.

Comparative Benchmarking Data

The following table synthesizes data from recent chemoproteomic literature (Cravatt, Parker, and Tang labs) comparing the three dominant scaffolds.

FeatureAliphatic Diazirine TF-Phenyl Diazirine Benzophenone
Steric Bulk Low (~Methyl group)Medium (Phenyl ring)High (Bi-aryl system)
Excitation ~350–360 nm~350–360 nm~350–365 nm
Photolysis Time Fast (< 10 min)Fast (< 10 min)Slow (> 30 min, reversible)
Cross-link Yield Low to Moderate (5–15%)Moderate (15–30%)High (30–60%)
Specificity High (if carbene driven)HighLow (Non-specific drift)
Major Liability Acidic Residue Bias (Diazo)Steric clash in tight pocketsHigh background / bulky
Best Use Case Small molecule target ID; Binding site mappingGeneral proteomics; PPIsLow-affinity interactions

Key Insight: While Benzophenones yield more labeled protein, Aliphatic Diazirines yield more relevant data for small molecule binding sites, provided you validate that the labeling is not an artifact of the diazo-acid reaction.

Validated Protocol: The "Dual-Quench" Yield Assay

To benchmark your specific scaffold, you cannot simply irradiate and blot. You must distinguish between Carbene-mediated (true) and Diazo-mediated (biased) labeling.[2]

Objective: Determine the "True Photo-Yield" of an aliphatic diazirine probe.

Materials
  • Probe: Aliphatic diazirine analog of ligand (10 µM).

  • Target: Recombinant protein (1 µM) in PBS (pH 7.4).

  • Scavenger A (Carbene): 10 mM Ammonium Bicarbonate (NH4HCO3).

  • Scavenger B (Diazo): 10 mM Benzoic Acid (excess).

Workflow Diagram

Experimental_Workflow Prep Sample Prep Protein + Probe Split Split into 3 Aliquots Prep->Split Ctrl A: UV Only (Total Yield) Split->Ctrl Acid B: UV + Acid Scavenger (Tests Diazo Bias) Split->Acid Dark C: No UV (Background) Split->Dark Irradiate Irradiation 365nm LED, 4°C, 5-10 min Ctrl->Irradiate Acid->Irradiate Analysis Analysis Dark->Analysis Irradiate->Analysis

Caption: The "Dual-Quench" workflow isolates diazo-driven artifacts. Aliquot B uses a scavenger to compete with protein acidic residues.

Step-by-Step Methodology
  • Equilibration: Incubate Protein and Probe for 30 mins at 4°C in the dark.

  • The "Acid Test":

    • Sample A (Total Yield): Standard buffer.

    • Sample B (Diazo Control): Add 50 mM Tris or Glycine (primary amines quench carbenes, but to test specifically for diazo bias, compare labeling in pH 6.0 vs pH 8.0. Refined Method: Use a scavenger like glutathione or simply run the reaction at pH 5.5 vs pH 7.5 . Diazo labeling increases at lower pH due to protonation of the diazo carbon).

  • Irradiation:

    • Use a 365 nm LED (e.g., Kessil or equivalent) rather than a broad-spectrum UV lamp to minimize protein damage.

    • Distance: 5 cm.

    • Time: Aliphatic diazirines photolyze rapidly. Perform a time-course (1, 3, 5, 10 min). Stop as soon as the probe is consumed to prevent secondary radical damage.

  • Click & Detect:

    • React with Rhodamine-Azide via CuAAC.

    • Analyze via In-Gel Fluorescence.[3]

  • Calculation:

    
    
    Note: If Sample B (low pH or scavenger) shows significantly different labeling patterns in MS analysis, your probe is suffering from "Diazo Drift."
    
References
  • West, A. V., et al. (2021).[4] "Labeling Preferences of Diazirines with Protein Biomolecules." Journal of the American Chemical Society.[4] Link

    • Key Finding: Establishes the bias of aliphatic diazirines toward acidic residues (Asp/Glu) via the diazo intermediate.[5]

  • Li, Z., et al. (2013). "Minimalist linkers that enable small-molecule probes to image native protein–protein interactions."[6] Proceedings of the National Academy of Sciences. Link

    • Key Finding: Demonstrates the utility of aliphatic diazirines in minimizing steric hindrance compared to benzophenones.
  • Dubinsky, L., et al. (2012). "Examination of the Photochemical Properties of Diazirines." Bioorganic & Medicinal Chemistry. Link

    • Key Finding: Comparative analysis of absorption spectra and photolysis rates between aliphatic and arom
  • Tang, C., et al. (2024).[7] "Unveiling the Photoreaction Mechanism of Diazirines in Protein Mass Spectrometry." Peking University News / Nature Communications. Link

    • Key Finding: Quantitative MS analysis revealing the sequential formation of diazo and carbene intermediates.[7][8]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Diazaspiro[2.5]oct-1-en-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. The disposal of a chemical is as critical a step as any in an experimental workflow. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride (CAS No. 2219380-35-3), ensuring the safety of laboratory personnel and adherence to environmental regulations.[1] This is not merely a procedural checklist but a framework for responsible chemical stewardship.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, data for structurally similar amine hydrochlorides provides a strong basis for hazard assessment. For instance, the related compound 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride is classified with several GHS hazard statements that we must assume apply here.[2]

Table 1: Anticipated Hazard Profile and Immediate Implications

Hazard StatementGHS ClassificationImplication for Handling and Disposal
H302: Harmful if swallowedAcute Toxicity, Oral (Cat. 4)Ingestion is a primary risk. Do not eat, drink, or smoke when handling this product.[3] Accidental ingestion requires immediate medical attention.
H312: Harmful in contact with skinAcute Toxicity, Dermal (Cat. 4)Skin absorption is a significant exposure route. Impervious gloves are mandatory. Contaminated clothing must be removed and decontaminated before reuse.[4]
H332: Harmful if inhaledAcute Toxicity, Inhal. (Cat. 4)Inhalation of dust or aerosols can cause systemic harm. All handling must occur in a certified chemical fume hood or well-ventilated area.[5]
H315: Causes skin irritationSkin Irritation (Cat. 2)Direct contact can cause inflammation and redness.[5] Proper glove selection and technique are critical to prevent exposure.
H319: Causes serious eye irritationEye Irritation (Cat. 2)The compound can cause significant, potentially painful eye irritation.[5] Chemical safety goggles or a face shield are essential.
H335: May cause respiratory irritationSTOT SE 3Inhaling dust can irritate the respiratory tract, leading to coughing and shortness of breath.[2] Engineering controls are the first line of defense.

This table is constructed based on data for analogous compounds. Always refer to the supplier-specific SDS for definitive hazard information.

This hazard profile dictates that 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), it is illegal to dispose of such chemicals via standard trash or sewer systems.[6][7]

Pre-Disposal Operations: Personal Protection and Engineering Controls

Before beginning any waste consolidation or disposal procedure, the following safety measures are mandatory. This aligns with OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires minimizing employee exposure to hazardous chemicals.[8][9][10]

  • Engineering Controls : All handling of the solid compound or solutions must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.[11]

    • Eye/Face Protection : Chemical safety goggles and a face shield.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.

    • Body Protection : A flame-resistant lab coat.

    • Respiratory Protection : Not typically required if work is performed within a fume hood. If a fume hood is unavailable or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed by a licensed hazardous waste disposal company.[12] The following steps detail the process of preparing the waste for pickup.

Step 1: Waste Characterization and Segregation

  • Causality : All laboratory chemical waste must be treated as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[13] Amine hydrochlorides are incompatible with strong bases (which would liberate the free amine) and strong oxidizing agents. Mixing incompatible chemicals can lead to violent reactions.

  • Procedure :

    • Designate a specific waste container for 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride and its associated contaminated materials (e.g., weighing paper, contaminated gloves).

    • Do NOT mix this waste stream with other chemical wastes.[3][12] Keep it separate from acids, bases, and oxidizers.

Step 2: Container Selection and Labeling

  • Causality : Regulations require that hazardous waste containers be appropriate for the waste they hold, securely closed, and clearly labeled to ensure safe handling and proper final disposal.[6][14]

  • Procedure :

    • Select a container that is in good condition, compatible with the chemical (a high-density polyethylene (HDPE) bottle is suitable), and has a secure, leak-proof screw cap.[14]

    • Affix a "HAZARDOUS WASTE" label to the container.

    • Clearly write the full chemical name: "1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride" and its CAS number "2219380-35-3". List all components, including any solvents, and their approximate concentrations.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation and Storage

  • Causality : EPA and local regulations govern the on-site storage of hazardous waste.[15] Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[14]

  • Procedure :

    • Store the sealed and labeled hazardous waste container in your lab's designated SAA.

    • Ensure the container is kept closed at all times except when adding waste.[14]

    • Store in a cool, well-ventilated area away from incompatible materials.[12]

    • Maintain an inventory of the waste generated.

Step 4: Final Disposal

  • Causality : The ultimate disposal method requires specialized facilities and expertise to ensure complete destruction and prevent environmental contamination. Incineration at a permitted hazardous waste facility is a common and effective method for organic amine compounds.[16]

  • Procedure :

    • Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department.

    • The EHS department will arrange for the collection of the waste by a licensed and certified hazardous waste disposal contractor.

    • Do not attempt to neutralize or treat the chemical waste yourself. Such procedures can be dangerous and may violate regulatory requirements.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_accumulate Accumulation & Disposal cluster_spill Contingency Plan start Identify Waste: 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride haz_assess Assess Hazards (Ref. SDS & Analog Data) - Toxic - Irritant start->haz_assess ppe Don Appropriate PPE - Goggles/Face Shield - Lab Coat - Nitrile Gloves haz_assess->ppe eng_control Work in Fume Hood ppe->eng_control container Select Compatible Container (e.g., HDPE) eng_control->container spill Spill Occurs eng_control->spill labeling Label as 'HAZARDOUS WASTE' - Full Chemical Name & CAS - List All Components - Indicate Hazards container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa segregate Segregate from Incompatible Materials saa->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs final_disp Disposal by Licensed Hazardous Waste Vendor contact_ehs->final_disp evacuate Evacuate & Alert Personnel spill->evacuate Major Spill cleanup Clean up spill using appropriate kit spill->cleanup Minor Spill spill_waste Collect spill debris as Hazardous Waste cleanup->spill_waste spill_waste->container

Caption: Disposal workflow for 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (Contained within a fume hood) :

    • Ensure PPE is worn.

    • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[17]

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood or large volume) :

    • Evacuate the immediate area and alert all nearby personnel.[5]

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the contaminated area.

    • Provide the emergency response team with the Safety Data Sheet and as much information as possible.

By adhering to this technically rigorous and safety-conscious disposal framework, you ensure that your innovative research does not come at the cost of personal safety or environmental integrity.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET: TERT-BUTYL 4,7-DIAZASPIRO[2.5]OCTANE-4-CARBOXYLATE.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: TCO-amine HCl salt.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • National Center for Biotechnology Information. (n.d.). 1,2-Diazaspiro(2.5)oct-1-en-5-amine hydrochloride. PubChem Compound Database.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Chiralen. (n.d.). 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride.
  • Apollo Scientific. (2023, July 7). SAFETY DATA SHEET: 6-Azaspiro[2.5]octane hydrochloride.
  • Enamine. (n.d.). Safety Data Sheet.
  • Technology Catalogue. (n.d.). Disposing Amine Waste.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University College of Engineering.

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。